Product packaging for acetic acid,(2S)-2,5-diaminopentanoic acid(Cat. No.:)

acetic acid,(2S)-2,5-diaminopentanoic acid

Cat. No.: B12829372
M. Wt: 233.13 g/mol
InChI Key: FGDABGPSQJJTDH-UHFFFAOYSA-N
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Description

Nomenclature and Structural Representations in Scientific Literature

In scientific literature, precision in nomenclature is paramount for the unambiguous identification of chemical compounds. Acetic acid, (2S)-2,5-diaminopentanoic acid is identified through a systematic IUPAC name and various synonyms. L-ornithine, the base component, is the L-enantiomer of ornithine, a non-proteinogenic α-amino acid. nih.gov Structurally, it features a pentanoic acid backbone with amino groups at the alpha (C2) and delta (C5) positions. nih.gov The "(2S)" designation specifies the stereochemistry at the chiral alpha-carbon, which is crucial for its biological activity. creative-proteomics.com The acetate (B1210297) salt is formed by the reaction of the basic L-ornithine with acetic acid.

Below is a table summarizing the key identifiers and properties for L-ornithine and its acetate salt.

PropertyL-OrnithineL-Ornithine Acetate
Systematic Name (2S)-2,5-diaminopentanoic acid wikipedia.org(S)-2,5-Diaminopentanoic acid compound with acetic acid (1:1) lookchem.com
Common Synonyms L-(+)-Ornithine, (S)-2,5-diaminovaleric acid nih.govwikipedia.orgL-Ornithine Acetate Salt ncats.io
CAS Number 70-26-8 wikipedia.org60259-81-6 glentham.com
Molecular Formula C₅H₁₂N₂O₂ creative-proteomics.comC₇H₁₆N₂O₄ glentham.comnih.gov
Molecular Weight 132.16 g/mol nih.govcreative-proteomics.com192.21 g/mol glentham.com

This table presents nomenclature and basic chemical properties for L-ornithine and L-ornithine acetate based on data from scientific databases.

Historical Context of L-Ornithine Research and its Acetate Salt

The study of L-ornithine dates back to 1877, when it was first identified by the chemist Jaffe from ornithuric acid, a compound found in the urine of birds; its name is derived from the Greek word "ornis," meaning bird. sigmaaldrich.com However, its profound biological importance was not fully realized until the elucidation of the urea (B33335) cycle by Hans Krebs and Kurt Henseleit in 1932. This discovery positioned L-ornithine as a central catalyst in the metabolic pathway responsible for detoxifying ammonia (B1221849) in mammals. wikipedia.org

The development of various salt forms of L-ornithine, including the acetate salt, is a more recent aspect of its history, driven by pharmaceutical and research needs. Creating salts like L-ornithine acetate, L-ornithine L-aspartate (LOLA), and L-ornithine phenylacetate (B1230308) (OPA) can improve the stability, solubility, and bioavailability of the parent compound for experimental and potential therapeutic applications. wikipedia.orgnih.govresearchgate.net Research into these different salts aims to optimize the delivery and efficacy of L-ornithine for modulating the metabolic pathways in which it participates.

Significance of L-Ornithine as a Non-Proteinogenic Amino Acid and Key Metabolite in Biological Systems

L-ornithine is classified as a non-proteinogenic amino acid, which means it is not encoded by the genetic code and is not incorporated into proteins during ribosomal protein synthesis. lifetein.com Despite this, it is a crucial molecule in cellular metabolism with several key functions.

Its most prominent role is as an essential intermediate in the urea cycle, which primarily occurs in the liver. creative-proteomics.com In this cycle, L-ornithine acts as a carrier, accepting a carbamoyl (B1232498) group to form L-citrulline, and is regenerated from L-arginine in the final step, which also produces urea. wikipedia.orgsigmaaldrich.com This process is the body's primary mechanism for disposing of excess nitrogen, a toxic byproduct of amino acid catabolism. creative-proteomics.comdrugbank.com

Beyond the urea cycle, L-ornithine serves as a metabolic precursor for the synthesis of other vital biomolecules. It is the starting point for the production of polyamines, such as putrescine and spermine (B22157), which are essential for cell proliferation and differentiation. drugbank.com It can also be converted into other amino acids, including proline and glutamate (B1630785). sigmaaldrich.com

The table below details the primary metabolic roles of L-Ornithine.

Metabolic RolePathwaySignificanceKey Enzymes
Ammonia Detoxification Urea Cycle creative-proteomics.comActs as a catalytic intermediate to convert toxic ammonia into excretable urea. wikipedia.orgsigmaaldrich.comOrnithine Transcarbamylase, Arginase creative-proteomics.comwikipedia.org
Precursor for Polyamines Polyamine Biosynthesis drugbank.comServes as the substrate for the synthesis of putrescine, spermine, and spermidine (B129725), crucial for cell growth.Ornithine Decarboxylase (ODC) nih.gov
Precursor for Amino Acids Amino Acid Metabolism sigmaaldrich.comCan be converted to proline and glutamate, contributing to the cellular amino acid pool.Ornithine Aminotransferase (OAT) drugbank.com
Precursor for Arginine Urea Cycle/Arginine Biosynthesis wikipedia.orgActs as a precursor for citrulline and subsequently arginine in various tissues. nih.govOrnithine Transcarbamylase wikipedia.org

This table summarizes the significant metabolic functions of L-ornithine in biological systems.

Overview of Current Academic Research Themes and Challenges Pertaining to L-Ornithine Acetate

Current academic research involving L-ornithine and its salts, including L-ornithine acetate, is focused on several key areas, from industrial biotechnology to potential clinical applications. A significant research theme is the metabolic engineering of microorganisms, such as Corynebacterium glutamicum, to enhance the production of L-ornithine for the pharmaceutical and food industries. nih.govfrontiersin.org Strategies include reducing byproduct formation, increasing the supply of precursors like glutamate, and overcoming feedback inhibition to improve fermentation yields. nih.govfrontiersin.org

Another major research area is the investigation of ornithine salts for their therapeutic potential, particularly in managing hyperammonemia associated with liver diseases like cirrhosis and acute liver failure. wikipedia.orgnih.gov Studies on L-ornithine phenylacetate (OPA) have shown it can lower ammonia levels by providing both a substrate for the urea cycle (ornithine) and an alternative pathway for nitrogen excretion via the formation and renal clearance of phenylacetylglutamine. nih.govnih.gov Research has also uncovered novel mechanisms, such as the removal of the ammoniagenic amino acid glycine (B1666218) via the formation of phenylacetylglycine. researchgate.net

Research also explores the role of L-ornithine in attenuating physical fatigue, with studies suggesting it may improve energy efficiency and promote ammonia excretion during exercise. wikipedia.orgresearchgate.net

Despite promising research, several challenges remain. The industrial production of L-ornithine through microbial fermentation often suffers from low yields, making it not fully cost-effective and presenting an ongoing challenge for metabolic engineers. nih.govresearchgate.net In the clinical research sphere, the efficacy of ornithine salts can be inconsistent. For example, a major clinical trial of L-ornithine L-aspartate (LOLA) in patients with acute liver failure did not demonstrate a significant benefit in reducing ammonia levels or improving survival, highlighting the complexity of treating such conditions and the need for further research into different formulations and patient populations. researchgate.net These challenges underscore the need for continued investigation to fully understand and harness the metabolic potential of L-ornithine and its various salt forms.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H18Cl2N2O2 B12829372 acetic acid,(2S)-2,5-diaminopentanoic acid

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2,5-diaminopentanoate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2.2ClH/c1-2-11-7(10)6(9)4-3-5-8;;/h6H,2-5,8-9H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGDABGPSQJJTDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCCN)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Biosynthesis of L Ornithine and Its Acetate Salt

Chemical Synthesis Pathways for L-Ornithine Acetate (B1210297)

The chemical synthesis of L-ornithine and its subsequent salt formation with acetic acid involves several established and evolving methodologies. These range from classical hydrolytic procedures to more sophisticated stereoselective techniques.

Classical Chemical Approaches to L-Ornithine Synthesis

Historically, the chemical synthesis of L-ornithine has often relied on the hydrolysis of L-arginine. google.comgoogle.com This method involves the cleavage of the guanidino group from L-arginine to yield L-ornithine. One common approach utilizes basic hydrolysis, for instance, with barium hydroxide (B78521), followed by purification steps to isolate the L-ornithine. researchgate.net Another described method involves dissolving L-arginine in water, heating it with calcium hydroxide in the presence of a phase-transfer catalyst like crown ether and a promoter such as choline. google.com The reaction mixture is then subjected to a series of pH adjustments and filtration steps to remove byproducts and isolate the L-ornithine. google.com While effective, these classical methods can sometimes be accompanied by side reactions, such as racemization or the formation of citrulline. google.com

Stereoselective Synthesis Methodologies for L-Ornithine

Ensuring the correct stereochemistry (the L-configuration) is crucial for the biological activity of ornithine. Stereoselective synthesis aims to produce a single enantiomer of the target molecule. ethz.ch This can be achieved through several strategies, including the use of a chiral pool, chiral auxiliaries, or enantioselective catalysis. ethz.ch For the synthesis of L-ornithine and its derivatives, stereoselective methods are employed to control the formation of the chiral center at the alpha-carbon.

One approach involves the stereoselective reduction of a common enone-derived amino acid. nih.gov This can be controlled by either the substrate itself or by a chiral reagent. nih.gov For instance, the synthesis of (2S,3R)-threo-β-hydroxy ornithine, a derivative of ornithine, has been achieved in a stereoselective manner through the C2 opening of an epoxy alcohol with benzyl (B1604629) isocyanate. tandfonline.com Such methods are vital for producing enantiomerically pure L-ornithine for pharmaceutical applications. thieme.de

Salt Formation Mechanisms for L-Ornithine Acetate

L-ornithine acetate is formed through a standard acid-base reaction between L-ornithine and acetic acid. L-ornithine, being a diamino acid, has two basic amino groups and one acidic carboxyl group. The reaction with acetic acid, a weak acid, results in the protonation of one or both of the amino groups by the acetic acid, forming the acetate salt.

A patented method describes the creation of L-ornithine acetate as an intermediate in the synthesis of L-ornithine phenylacetate (B1230308). google.com In this process, L-ornithine or a salt thereof (like L-ornithine hydrochloride) is intermixed with a solution containing acetic acid to form L-ornithine acetate. google.com This intermediate salt can then be used in subsequent reactions. google.com The formation of the salt is a straightforward ionic interaction between the positively charged ammonium (B1175870) groups of L-ornithine and the negatively charged acetate ion.

Biotechnological and Enzymatic Production of L-Ornithine

Biotechnological routes offer a sustainable and environmentally friendly alternative to chemical synthesis for producing L-ornithine. These methods utilize microorganisms or isolated enzymes to catalyze the desired reactions.

Microbial Fermentation Strategies for L-Ornithine Production (e.g., Corynebacterium glutamicum, Escherichia coli, Bacillus amyloliquefaciens)

Metabolic engineering of various microorganisms has been extensively explored to overproduce L-ornithine.

Corynebacterium glutamicum : This bacterium is a well-established industrial workhorse for amino acid production. nih.gov Strategies to enhance L-ornithine production in C. glutamicum focus on several key areas:

Blocking Competing Pathways: The gene argF, which encodes ornithine carbamoyltransferase that converts L-ornithine to L-citrulline, is often deleted to prevent the consumption of L-ornithine. frontiersin.org

Deregulation of Biosynthesis: The repressor protein ArgR, which negatively regulates the arginine biosynthesis operon, is inactivated to increase the expression of genes involved in L-ornithine synthesis. frontiersin.orgnih.gov Inactivation of argR in one strain improved the L-ornithine yield from 20.5 to 28.3 g/L. frontiersin.orgnih.gov

Increasing Precursor Supply: Enhancing the availability of the precursor glutamate (B1630785) is a common strategy. scilit.com Overexpression of glutamate dehydrogenase has been shown to increase the intracellular glutamate pool and subsequently L-ornithine production. frontiersin.org

Cofactor Engineering: The biosynthesis of L-ornithine requires NADPH. nih.govfrontiersin.org Increasing the intracellular availability of NADPH has been shown to be crucial for improving L-ornithine yields. nih.govscilit.com

Adaptive Evolution: A combination of gene deletions and adaptive evolution has been used to develop strains with significantly enhanced L-ornithine production, with one evolved strain producing 24.1 g/L of L-ornithine in a 5-L bioreactor. nih.gov

Microorganism Metabolic Engineering Strategy Resulting L-Ornithine Titer/Yield Reference
Corynebacterium glutamicumInactivation of the transcriptional repressor ArgR.28.3 g/L frontiersin.orgnih.gov
Corynebacterium glutamicumAdaptive evolution of a gene-deleted strain.24.1 g/L nih.gov
Corynebacterium glutamicumOverexpression of argJ (ornithine acetyltransferase).Increased yield from 28.3 to 31.6 g/L. frontiersin.org
Corynebacterium glutamicumHeterologous expression of xylAB operon for xylose utilization.18.9 g/L frontiersin.orgnih.gov

Escherichia coli : As a well-characterized model organism, E. coli is also a popular choice for metabolic engineering to produce L-ornithine. Strategies include:

Disruption of Degradative Pathways: Deletion of genes encoding ornithine decarboxylases (speC and speF) prevents the conversion of ornithine to putrescine. nih.gov Similarly, deleting the arginine decarboxylase gene (adiA) prevents arginine degradation. nih.gov

Feedback Inhibition Removal: Introducing feedback-resistant variants of enzymes like N-acetylglutamate synthase (argA) is a key strategy to overcome metabolic regulation. nih.gov

Enhancing Ornithine Biosynthesis: Overexpression of the ornithine biosynthetic genes (argC-E) can increase the pool of ornithine available for accumulation. nih.gov

Improving Export: Overexpression of exporter proteins can facilitate the secretion of L-ornithine from the cell, thereby reducing potential feedback inhibition and toxicity. nih.gov An engineered E. coli strain with several of these modifications produced 11.64 g/L of arginine, a direct downstream product of ornithine, in batch fermentation. nih.gov

Bacillus amyloliquefaciens : This bacterium has been engineered for L-ornithine production, particularly from non-grain raw materials like inulin. nih.gov Key engineering steps include:

Blocking Byproduct Formation: Knocking out the polyglutamate synthase gene (pgsBCA) prevents the synthesis of γ-polyglutamic acid, a major byproduct. nih.gov

Preventing L-Ornithine Catabolism: Deleting genes such as argF (ornithine carbamoyltransferase) and speF (ornithine decarboxylase) prevents the degradation of L-ornithine. nih.govresearchgate.net

Blocking Competing Pathways: Deleting the gene for glutamate 5-kinase (proB) blocks the synthesis of proline, which competes with L-ornithine for the precursor glutamate. nih.govresearchgate.net Deletion of proB led to a significant increase in L-ornithine titer, reaching 5.26 g/L in one engineered strain. nih.gov

Enzymatic Biotransformations for L-Ornithine Synthesis (e.g., L-ornithine acetyltransferase)

Enzymatic methods for L-ornithine synthesis offer high specificity and mild reaction conditions. One key enzyme in the biosynthesis of L-ornithine is L-ornithine acetyltransferase (OAT), also known as acetylornithine deacetylase in some organisms. modelseed.org

In the cyclic pathway of arginine biosynthesis found in organisms like Corynebacterium glutamicum, L-ornithine acetyltransferase (encoded by argJ) catalyzes the transfer of an acetyl group from N-acetyl-L-ornithine to L-glutamate, producing L-ornithine and N-acetyl-L-glutamate. frontiersin.org This reaction is a crucial step in regenerating N-acetyl-L-glutamate, which is an allosteric activator of N-acetylglutamate kinase, a key regulatory enzyme in the pathway.

However, the activity of ornithine acetyltransferase can be inhibited by L-ornithine, creating a feedback inhibition loop. frontiersin.org Overcoming this inhibition is a target for metabolic engineering. For instance, overexpression of the argJ gene in an engineered C. glutamicum strain led to an increase in L-ornithine yield from 28.3 to 31.6 g/L. frontiersin.org

In other organisms like Escherichia coli, the pathway is linear, and an enzyme called acetylornithine deacetylase (encoded by argE) catalyzes the hydrolysis of Nα-acetyl-L-ornithine to L-ornithine and acetate. researchgate.netfrontiersin.org This is the final step in the synthesis of L-ornithine from glutamate in these bacteria. researchgate.net

Genetic Engineering and Metabolic Engineering Approaches in L-Ornithine Biosynthesis Optimization

The industrial production of L-ornithine heavily relies on microbial fermentation, with significant efforts dedicated to optimizing yields through genetic and metabolic engineering. frontiersin.orgnih.gov Corynebacterium glutamicum and Escherichia coli are the most commonly engineered microorganisms for this purpose. frontiersin.orgnih.gov The core strategies revolve around maximizing the metabolic flux towards L-ornithine while minimizing its consumption by competing pathways. nih.gov

Key metabolic engineering strategies include:

Blocking Competing Pathways: To channel precursors towards L-ornithine, genes in competing metabolic branches are deleted. A common target is the gene proB, which is involved in proline biosynthesis, a pathway that also uses glutamate as a precursor. nih.govnih.gov Another crucial step is deleting genes that convert L-ornithine into other products, such as argF, which encodes ornithine carbamoyltransferase, the enzyme that converts L-ornithine to L-citrulline. nih.govresearchgate.net The conversion of L-ornithine to putrescine can also be blocked by inactivating ornithine decarboxylase, encoded by speF. nih.gov

Deregulation of Biosynthetic Pathways: The L-ornithine biosynthetic pathway is naturally under tight regulation. The arg operon, which contains the key genes for ornithine synthesis (argCJBD), is repressed by the ArgR protein. nih.gov Deleting the argR gene removes this repression, leading to increased expression of the biosynthetic enzymes and enhanced L-ornithine production. nih.govnih.gov Furthermore, feedback inhibition of enzymes like N-acetylglutamate kinase by the final product, L-arginine, is a major bottleneck. frontiersin.org Engineering feedback-resistant versions of this enzyme can significantly boost production. nih.gov

Enhancing Precursor and Cofactor Supply: Increasing the availability of the primary precursor, L-glutamate, is a critical optimization step. nih.gov This can be achieved by overexpressing glutamate dehydrogenase. nih.gov The biosynthesis of L-ornithine from glutamate is also dependent on the cofactor NADPH, with two moles required for every mole of L-ornithine produced. frontiersin.org Redirecting carbon flux towards the pentose (B10789219) phosphate (B84403) pathway, which generates NADPH, is a successful strategy to improve the cofactor supply and, consequently, L-ornithine yields. nih.gov

Optimizing Gene Expression: Overexpression of the core biosynthetic genes, argCJBD, often from a plasmid, directly increases the enzymatic capacity of the pathway, leading to higher production titers. nih.gov

These combined approaches have resulted in significant increases in L-ornithine production. For instance, systematic engineering of C. glutamicum, involving the deletion of proB, argF, and argR, combined with overexpression of the argCJBD operon and enhancement of the NADPH supply, led to the production of 51.5 g/L of L-ornithine in fed-batch cultivation. nih.gov

Table 1: Genetic Engineering Strategies for L-Ornithine Production

StrategyGene Target(s)OrganismPurposeReference
Block By-product FormationargFC. glutamicum, E. coliPrevent conversion of L-ornithine to L-citrulline. nih.govnih.gov
Block Competing PathwayproBC. glutamicum, E. coliBlock proline biosynthesis to save glutamate precursor. nih.govnih.gov
Remove Transcriptional RepressionargRC. glutamicum, E. coliDerepress the arg operon for higher enzyme expression. nih.govnih.gov
Enhance Precursor Supplygdh (overexpression)C. glutamicumIncrease intracellular L-glutamate concentration. nih.gov
Enhance Cofactor Supplyzwf, tkt operonC. glutamicumRedirect flux to pentose phosphate pathway to increase NADPH. nih.gov
Overexpress Biosynthetic PathwayargCJBD operonC. glutamicumIncrease the catalytic capacity for L-ornithine synthesis. nih.gov

In Vivo Biosynthesis Pathways of L-Ornithine

In living organisms, L-ornithine is synthesized through two primary, interconnected pathways. One route begins with L-glutamate and proceeds through a series of acetylated intermediates, while the other generates L-ornithine from L-arginine as part of the urea (B33335) cycle.

This pathway is the principal route for de novo L-ornithine synthesis in most bacteria and plants. usda.govmdpi.com It involves a series of enzymatic steps that convert L-glutamate into L-ornithine, using acetyl-CoA as a key component to protect the α-amino group of glutamate, thereby preventing its spontaneous cyclization and separating this pathway from proline biosynthesis. nih.gov

The key enzymatic reactions are as follows:

N-acetylglutamate synthase (NAGS) , encoded by argA, catalyzes the acetylation of L-glutamate using acetyl-CoA to form N-acetyl-L-glutamate (NAG). frontiersin.orgwikipedia.org This is often a key regulatory step. usda.gov

N-acetylglutamate kinase (NAGK) , encoded by argB, phosphorylates NAG to yield N-acetyl-γ-glutamyl-phosphate. frontiersin.orgusda.gov This step is frequently subject to feedback inhibition by arginine. frontiersin.org

N-acetyl-gamma-glutamyl-phosphate reductase , encoded by argC, reduces the phosphorylated intermediate to N-acetyl-L-glutamate-5-semialdehyde. This reaction requires NADPH. frontiersin.orgusda.gov

Acetylornithine aminotransferase (ACOAT) , encoded by argD, catalyzes the transamination of N-acetyl-L-glutamate-5-semialdehyde to form Nα-acetyl-L-ornithine. frontiersin.orgwikipedia.org

The final step, the removal of the acetyl group to yield L-ornithine, can occur via two different mechanisms, defining either a linear or a cyclic pathway (discussed further in 2.3.3 and 2.3.4). mdpi.comnih.gov

Table 2: Enzymes in the L-Glutamate to L-Ornithine Pathway

EnzymeEC NumberReaction StepReference
N-acetylglutamate synthase (NAGS)2.3.1.1L-glutamate → N-acetyl-L-glutamate frontiersin.orgusda.govwikipedia.org
N-acetylglutamate kinase (NAGK)2.7.2.8N-acetyl-L-glutamate → N-acetyl-γ-glutamyl-phosphate frontiersin.orgusda.gov
N-acetyl-gamma-glutamyl-phosphate reductase1.2.1.38N-acetyl-γ-glutamyl-phosphate → N-acetyl-L-glutamate-5-semialdehyde usda.govqmul.ac.uk
Acetylornithine aminotransferase (ACOAT)2.6.1.11N-acetyl-L-glutamate-5-semialdehyde → Nα-acetyl-L-ornithine frontiersin.orgwikipedia.org
Ornithine acetyltransferase (OAT) / Acetylornithine deacetylase2.3.1.35 / 3.5.1.16Nα-acetyl-L-ornithine → L-ornithine mdpi.comnih.govqmul.ac.uk

In ureotelic organisms, including mammals, L-ornithine is famously regenerated during the urea cycle, a pathway primarily occurring in the liver to detoxify ammonia (B1221849). creative-proteomics.comnih.gov The final step of this cycle involves the hydrolysis of L-arginine to produce urea and L-ornithine. creative-proteomics.commetwarebio.com

This reaction is catalyzed by a single enzyme:

Arginase: This manganese-containing enzyme (EC 3.5.3.1) cleaves the guanidinium (B1211019) group from L-arginine. nih.govresearchgate.net The L-ornithine produced is then transported back into the mitochondria to participate in another round of the urea cycle, while the urea is excreted. creative-proteomics.comembopress.org

There are two main isoforms of arginase: Arginase I, which is cytosolic and highly expressed in the liver for its role in the urea cycle, and Arginase II, a mitochondrial enzyme found in various tissues where it is involved in regulating arginine and ornithine levels for other purposes, such as proline and polyamine synthesis. nih.gov

N-acetyl-L-ornithine is a crucial, non-proteinogenic amino acid that serves as the direct precursor to L-ornithine in the biosynthetic pathway originating from glutamate. medchemexpress.com Its formation from N-acetyl-L-glutamate-5-semialdehyde is catalyzed by acetylornithine aminotransferase (ACOAT). wikipedia.orgwikipedia.org

The conversion of N-acetylornithine to L-ornithine is a pivotal step that distinguishes two variations of the glutamate pathway:

Linear Pathway: In this pathway, the enzyme acetylornithine deacetylase (EC 3.5.1.16) hydrolyzes N-acetylornithine to produce L-ornithine and acetate. nih.govmedchemexpress.com This pathway results in the loss of the acetyl group.

Cyclic Pathway: A more energy-efficient route involves the enzyme ornithine acetyltransferase (OAT) , also known as glutamate N-acetyltransferase (EC 2.3.1.35). mdpi.comwikipedia.org This enzyme catalyzes the transfer of the acetyl group from N-acetylornithine directly to a molecule of L-glutamate. genome.jp This reaction yields L-ornithine and regenerates N-acetyl-L-glutamate (NAG), the first intermediate of the pathway. mdpi.com This recycling of the acetyl group makes the cycle energetically favorable. mdpi.com

The primary routes for L-ornithine synthesis exhibit significant variation across different domains of life.

Microorganisms: Most bacteria, such as E. coli and C. glutamicum, primarily synthesize ornithine from glutamate using the acetylated pathway. usda.govwikipedia.org Many utilize the energy-conserving cyclic pathway where ornithine acetyltransferase (OAT) recycles the acetyl group. mdpi.com However, some bacteria possess the linear pathway with acetylornithine deacetylase. nih.gov In certain microorganisms like Pseudomonas aeruginosa, a single enzyme (ACOAT) can function dually in both the biosynthesis of arginine (from glutamate) and its catabolism. nih.gov

Plants: Similar to microorganisms, the de novo synthesis of L-ornithine in plants occurs predominantly from L-glutamate via the acetylated intermediate pathway. usda.govresearchgate.net The cyclic pathway, which recycles N-acetyl-glutamate, is considered the main route. mdpi.com While plants possess the arginase enzyme and can produce ornithine from arginine, this is typically associated with specific circumstances like protein mobilization during seed germination, rather than being the primary biosynthetic route. usda.gov In plants, ornithine is a critical branch-point metabolite, serving as a precursor not only for arginine but also for polyamines and various alkaloids in the cytosol. usda.govmdpi.com

Animals: In contrast to plants and microbes, animals obtain a significant portion of their arginine from their diet. Therefore, the catabolic breakdown of arginine by arginase in the urea cycle is a major source of L-ornithine. usda.gov While the enzymatic machinery to synthesize ornithine from glutamate exists in mammals, its primary role is to produce the allosteric activator N-acetylglutamate for the urea cycle, rather than bulk ornithine production. nih.gov

Biochemical Pathways and Metabolic Roles of L Ornithine

L-Ornithine in the Urea (B33335) Cycle and Nitrogen Metabolism

L-Ornithine is a fundamental component of the urea cycle, a metabolic pathway primarily occurring in the liver that converts toxic ammonia (B1221849) into urea for excretion. creative-proteomics.comwikipedia.orgnews-medical.net This cycle is crucial for the disposal of excess nitrogen, a byproduct of amino acid catabolism. wikipedia.org L-Ornithine acts as a catalytic intermediate that is regenerated at the end of the cycle. wikipedia.org The process begins with the formation of carbamoyl (B1232498) phosphate (B84403) from ammonia and bicarbonate in the mitochondria. news-medical.net This carbamoyl phosphate then enters the urea cycle, where it reacts with ornithine. wikipedia.org The cycle ultimately produces urea, which is transported to the kidneys for excretion, and regenerates ornithine, which is transported back into the mitochondria to continue the cycle. wikipedia.orgdacollege.org

Ornithine as a Substrate for Ornithine Transcarbamylase (OTC)

Within the mitochondrial matrix of liver cells, L-ornithine serves as the specific substrate for the enzyme ornithine transcarbamylase (OTC). wikipedia.orgnih.gov OTC catalyzes the condensation of ornithine and carbamoyl phosphate to produce L-citrulline and phosphate. creative-proteomics.comnews-medical.netwikipedia.org This reaction is a critical step in the urea cycle, incorporating nitrogen from ammonia (via carbamoyl phosphate) into the cycle's intermediates. creative-proteomics.com The citrulline produced is then transported out of the mitochondria into the cytosol for the subsequent reactions of the cycle. news-medical.netnih.gov The efficiency of this step is vital for preventing the accumulation of ammonia, a potent neurotoxin. youtube.com A deficiency in OTC is the most common inherited disorder of the urea cycle, leading to hyperammonemia. nih.govyoutube.com

Interconnections with Arginine and Citrulline Metabolism

L-Ornithine's metabolism is intricately linked with that of L-arginine and L-citrulline. L-Ornithine is produced from L-arginine in the final step of the urea cycle, a reaction catalyzed by the cytosolic enzyme arginase, which cleaves arginine to yield urea and ornithine. wikipedia.orgdacollege.org This ornithine can then be transported back into the mitochondria to participate in another round of the cycle. dacollege.org Conversely, the citrulline produced from ornithine in the mitochondria is a precursor for the synthesis of arginine in the cytosol. nih.gov Through a series of enzymatic reactions involving argininosuccinate (B1211890) synthetase and argininosuccinate lyase, citrulline is converted to arginine. wikipedia.org Isotopic tracer studies in mice have confirmed that arginine is a primary precursor for citrulline synthesis, both directly and through its conversion to ornithine. nih.gov This interconnectedness highlights a dynamic relationship where these amino acids can be interconverted to meet metabolic demands. creative-proteomics.comnih.gov

EnzymeSubstrate(s)Product(s)Cellular LocationMetabolic Pathway
Ornithine Transcarbamylase (OTC) L-Ornithine, Carbamoyl PhosphateL-Citrulline, PhosphateMitochondriaUrea Cycle
Arginase L-Arginine, WaterL-Ornithine, UreaCytosolUrea Cycle
Argininosuccinate Synthetase L-Citrulline, Aspartate, ATPArgininosuccinate, AMP, PyrophosphateCytosolUrea Cycle
Argininosuccinate Lyase ArgininosuccinateL-Arginine, FumarateCytosolUrea Cycle

L-Ornithine as a Precursor for Polyamine Synthesis

Beyond its role in the urea cycle, L-ornithine is the essential starting material for the biosynthesis of polyamines, such as putrescine, spermidine (B129725), and spermine (B22157). creative-proteomics.commpbio.comnih.govnih.gov Polyamines are small, polycationic molecules that are indispensable for a variety of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. creative-proteomics.comnih.gov They play a crucial role in stabilizing nucleic acid structures and are involved in transcription and translation. wikipedia.org

Decarboxylation of Ornithine by Ornithine Decarboxylase (ODC) to Form Putrescine

The first and rate-limiting step in polyamine synthesis is the decarboxylation of L-ornithine to form the diamine putrescine. wikipedia.orgwikiwand.com This irreversible reaction is catalyzed by the pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, ornithine decarboxylase (ODC). nih.govresearchgate.net ODC is a highly regulated enzyme, and its activity is a critical control point for polyamine production. nih.gov The reaction involves the removal of the carboxyl group from ornithine, releasing carbon dioxide and yielding putrescine. wikipedia.org This step commits ornithine to the polyamine biosynthetic pathway. wikiwand.com

Further Biosynthesis of Spermidine and Spermine from Putrescine

Putrescine, the product of ornithine decarboxylation, serves as the backbone for the synthesis of higher polyamines, spermidine and spermine. researchgate.net This involves the sequential addition of aminopropyl groups, which are donated by decarboxylated S-adenosylmethionine (dcSAM). nih.gov

Spermidine Synthesis: Spermidine synthase catalyzes the transfer of an aminopropyl group from dcSAM to one of the primary amino groups of putrescine, forming the triamine spermidine. nih.govresearchgate.net

Spermine Synthesis: Subsequently, spermine synthase transfers a second aminopropyl group from another molecule of dcSAM to spermidine, yielding the tetramine (B166960) spermine. nih.govresearchgate.net

The synthesis of these polyamines from the ornithine-derived putrescine is crucial for normal cellular function and development. nih.govbohrium.com

PrecursorEnzymeProductFunction of Product
L-Ornithine Ornithine Decarboxylase (ODC)PutrescinePrecursor for spermidine and spermine. wikipedia.org
Putrescine Spermidine SynthaseSpermidineEssential for cell growth and proliferation. nih.gov
Spermidine Spermine SynthaseSpermineStabilizes DNA and involved in gene expression. wikipedia.org

Regulation of Polyamine Biosynthesis by Ornithine

L-ornithine is a critical precursor for the synthesis of polyamines, which are small, positively charged organic molecules essential for cell growth and proliferation. The regulation of polyamine biosynthesis is tightly controlled, and ornithine availability plays a significant role in this process. The conversion of ornithine to putrescine, the first step in polyamine synthesis, is catalyzed by the enzyme ornithine decarboxylase (ODC). youtube.com This reaction is considered the rate-limiting step in the pathway. youtube.comembopress.org

The regulation of ODC is complex, occurring at the transcriptional, translational, and protein turnover levels. nih.gov Polyamines themselves are key feedback regulators of their own synthesis. nih.gov High levels of polyamines, particularly spermidine and spermine, inhibit ODC activity. nih.govnih.gov This feedback inhibition is mediated in part by a protein called antizyme (AZ). embopress.orgnih.gov Polyamines induce the synthesis of antizyme, which then binds to ODC, targeting it for degradation by the proteasome in a ubiquitin-independent manner. embopress.org

Research has shown that spermine is the most potent polyamine in regulating ODC activity, followed by spermidine, while putrescine is the least effective. nih.gov In some organisms, such as E. coli, polyamines can also regulate the biosynthesis of ornithine itself from precursors like glutamic acid, thereby controlling the substrate availability for polyamine synthesis. asm.orgasm.org Studies in Arabidopsis thaliana suggest that ornithine itself may be a key regulator of polyamine biosynthesis, potentially overriding the control exerted by the biosynthetic enzymes under certain conditions. oup.com

L-Ornithine Metabolism in Proline and Glutamate (B1630785) Synthesis

L-ornithine is a central intermediate that connects the urea cycle with the synthesis of other amino acids, notably proline and glutamate. This metabolic link is crucial for maintaining nitrogen balance and providing precursors for various cellular processes.

Conversion of Ornithine to Glutamate-γ-Semialdehyde

The conversion of L-ornithine to glutamate-γ-semialdehyde (GSA) is a key step that channels ornithine into proline and glutamate synthesis. This reaction is catalyzed by the enzyme ornithine aminotransferase (OAT), which transfers the δ-amino group of ornithine to α-ketoglutarate, yielding GSA and glutamate. GSA is an important branch-point metabolite, standing at the crossroads of proline and glutamate formation.

Pathways Leading to Proline Formation from Ornithine

Glutamate-γ-semialdehyde, derived from ornithine, can spontaneously cyclize to form Δ¹-pyrroline-5-carboxylate (P5C). P5C is then reduced to proline by the enzyme P5C reductase (PYCR), utilizing NADH or NADPH as a cofactor. This pathway provides a direct route for the synthesis of proline from ornithine, which is particularly important under certain physiological and pathological conditions.

Other Metabolic Processes Involving L-Ornithine

Beyond its roles in the urea cycle and the synthesis of polyamines, proline, and glutamate, L-ornithine participates in other significant metabolic pathways.

Role in Creatine (B1669601) Synthesis Pathways

While not a direct precursor, L-ornithine is linked to creatine synthesis through its relationship with arginine. Arginine is a direct precursor for creatine synthesis, and ornithine is a product of the arginase-catalyzed reaction that also produces urea. The availability of arginine for creatine synthesis can be influenced by arginase activity. By competing with other arginine-consuming pathways, the urea cycle, where ornithine is a key component, can indirectly affect the flux of arginine towards creatine production.

Involvement in Nitric Oxide (NO) Production

L-ornithine plays an indirect but significant role in the production of nitric oxide (NO). NO is a critical signaling molecule synthesized from L-arginine by the enzyme nitric oxide synthase (NOS). L-ornithine is a competitive inhibitor of arginase, the enzyme that converts L-arginine to ornithine and urea. By inhibiting arginase, L-ornithine can increase the bioavailability of L-arginine for NOS, thereby promoting NO synthesis. This interplay between ornithine and arginine metabolism is crucial for regulating NO production in various physiological contexts.

Table of Compounds

Compound NameChemical Formula
L-OrnithineC₅H₁₂N₂O₂
PutrescineC₄H₁₂N₂
SpermidineC₇H₁₉N₃
SpermineC₁₀H₂₆N₄
L-ProlineC₅H₉NO₂
L-GlutamateC₅H₉NO₄
Glutamate-γ-semialdehydeC₅H₉NO₃
Δ¹-Pyrroline-5-carboxylateC₅H₇NO₂
CreatineC₄H₉N₃O₂
L-ArginineC₆H₁₄N₄O₂
Nitric OxideNO
UreaCH₄N₂O
α-KetoglutarateC₅H₆O₅

This article focuses on the intricate biochemical pathways and diverse metabolic roles of L-ornithine, a non-proteinogenic amino acid chemically known as (2S)-2,5-diaminopentanoic acid. While it is a component of the salt acetic acid,(2S)-2,5-diaminopentanoic acid, the biological activities discussed herein pertain to the L-ornithine molecule itself.

Regulation of Polyamine Biosynthesis by Ornithine

L-ornithine serves as the essential precursor for the biosynthesis of polyamines, a class of aliphatic polycations vital for cellular processes such as proliferation, differentiation, and apoptosis. The regulation of polyamine levels is a tightly controlled process where ornithine plays a pivotal role.

The initial and rate-limiting step in polyamine synthesis is the decarboxylation of ornithine to form putrescine. youtube.comembopress.org This reaction is catalyzed by the enzyme ornithine decarboxylase (ODC). The activity of ODC is subject to complex regulatory mechanisms at the levels of transcription, translation, and protein stability. nih.gov

A primary mode of regulation is feedback inhibition by the end-products of the pathway. nih.gov Elevated intracellular concentrations of polyamines, particularly spermidine and spermine, lead to a decrease in ODC activity. nih.govnih.gov This negative feedback is mediated by a protein known as ODC antizyme (AZ). embopress.orgnih.gov The synthesis of AZ is induced by high polyamine levels. AZ then binds to the ODC monomer, which prevents its dimerization (the active form of the enzyme) and targets it for ubiquitin-independent degradation by the 26S proteasome. embopress.org

Research indicates that spermine is the most potent inhibitor of ODC among the polyamines, followed by spermidine, with putrescine having the least effect. nih.gov Furthermore, studies in plants have suggested that the cellular concentration of ornithine itself can be a key regulatory factor in polyamine synthesis, sometimes even overriding the control exerted by downstream enzymes. oup.comnih.gov In microorganisms like E. coli, polyamines have been shown to regulate the synthesis of ornithine from glutamate, thus controlling the availability of the initial substrate for their own production. asm.orgasm.org

MoleculeRole
L-Ornithine Precursor for polyamine biosynthesis
Ornithine Decarboxylase (ODC) Rate-limiting enzyme converting ornithine to putrescine
Putrescine The initial diamine product in the pathway
Spermidine & Spermine Higher polyamines that act as feedback inhibitors
ODC Antizyme (AZ) Protein induced by polyamines to promote ODC degradation

L-Ornithine Metabolism in Proline and Glutamate Synthesis

L-ornithine is a critical metabolic intermediate that links the urea cycle to the synthesis of the amino acids proline and glutamate. This connection is vital for maintaining nitrogen homeostasis and providing building blocks for protein synthesis and other metabolic functions.

The metabolic fate of ornithine towards proline and glutamate synthesis is determined by its conversion to glutamate-γ-semialdehyde (GSA). This transamination reaction is catalyzed by the mitochondrial enzyme ornithine aminotransferase (OAT). OAT transfers the δ-amino group from ornithine to α-ketoglutarate, producing GSA and L-glutamate. GSA is a crucial branch-point metabolite, as its subsequent conversion can lead to either proline or glutamate.

The glutamate-γ-semialdehyde generated from ornithine exists in equilibrium with its cyclic form, Δ¹-pyrroline-5-carboxylate (P5C). The spontaneous cyclization of GSA yields P5C. This intermediate is then acted upon by the enzyme P5C reductase (PYCR), which reduces P5C to L-proline in an NAD(P)H-dependent reaction. This pathway represents a significant route for proline biosynthesis, particularly in tissues where OAT is highly expressed.

Other Metabolic Processes Involving L-Ornithine

In addition to its central roles in the urea cycle and the synthesis of polyamines, proline, and glutamate, L-ornithine is involved in other important metabolic pathways.

L-ornithine is indirectly linked to the synthesis of creatine, an essential molecule for energy buffering in muscle and nerve cells. The direct precursor for creatine is L-arginine. L-ornithine is a product of the reaction catalyzed by arginase, which hydrolyzes L-arginine to ornithine and urea. Therefore, the activity of arginase influences the partitioning of L-arginine between the urea cycle (and thus ornithine production) and other pathways, including creatine synthesis. High arginase activity can deplete the L-arginine pool available for creatine production.

L-ornithine plays a significant modulatory role in the synthesis of nitric oxide (NO), a pleiotropic signaling molecule. NO is synthesized from L-arginine by the family of enzymes known as nitric oxide synthases (NOS). The enzyme arginase competes with NOS for their common substrate, L-arginine. L-ornithine can act as an inhibitor of arginase activity. By inhibiting arginase, L-ornithine can increase the intracellular availability of L-arginine for NOS, thereby enhancing the rate of NO production. This regulatory interplay is crucial in physiological and pathophysiological conditions where the balance between NO and polyamine synthesis is critical.

EnzymeAbbreviationReaction CatalyzedMetabolic Pathway
Ornithine Decarboxylase ODCL-Ornithine → Putrescine + CO₂Polyamine Synthesis
Ornithine Aminotransferase OATL-Ornithine + α-Ketoglutarate ⇌ Glutamate-γ-semialdehyde + L-GlutamateProline/Glutamate Synthesis
P5C Reductase PYCRΔ¹-Pyrroline-5-carboxylate + NAD(P)H → L-Proline + NAD(P)⁺Proline Synthesis
Arginase L-Arginine → L-Ornithine + UreaUrea Cycle / Arginine Metabolism
Nitric Oxide Synthase NOSL-Arginine → L-Citrulline + Nitric OxideNitric Oxide Synthesis

Contribution to Energy Metabolism and Gluconeogenesis (mechanistic research)

L-ornithine's carbon skeleton can be catabolized to provide intermediates for cellular energy production and the synthesis of glucose. This metabolic flexibility links the urea cycle and amino acid degradation with central energy-yielding pathways.

Contribution to Energy Metabolism:

The primary pathway for L-ornithine's entry into central energy metabolism is through its conversion to α-ketoglutarate, an intermediate of the tricarboxylic acid (TCA) cycle. This process is initiated by the mitochondrial enzyme ornithine aminotransferase (OAT) . nih.govnih.gov

The OAT-catalyzed reaction involves the transfer of the δ-amino group from L-ornithine to α-ketoglutarate, yielding L-glutamate-γ-semialdehyde and L-glutamate. reactome.org L-glutamate-γ-semialdehyde can then be further metabolized to glutamate. Glutamate, in turn, can be oxidatively deaminated by glutamate dehydrogenase (GDH) to produce α-ketoglutarate, which directly enters the TCA cycle for energy production. creative-proteomics.com This pathway effectively channels the carbon atoms of ornithine into a key energy-producing cycle. creative-proteomics.com

EnzymeSubstrate(s)Product(s)Metabolic Pathway Connection
Ornithine Aminotransferase (OAT)L-Ornithine, α-KetoglutarateL-Glutamate-γ-semialdehyde, L-GlutamateLinks ornithine catabolism to glutamate metabolism. nih.govnih.gov
Glutamate Dehydrogenase (GDH)L-Glutamateα-Ketoglutarate, AmmoniaFeeds the carbon skeleton into the TCA cycle for energy. creative-proteomics.com

Contribution to Gluconeogenesis:

The role of L-ornithine in gluconeogenesis—the metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates—is more complex and appears to be context-dependent. wikipedia.org

Mechanistic research has yielded seemingly contrasting findings depending on the gluconeogenic precursor and the metabolic state:

Inhibition of Gluconeogenesis from Lactate (B86563): Studies using perfused rat liver have shown that stimulating the urea cycle with ornithine can inhibit gluconeogenesis when lactate is the substrate. nih.gov The proposed mechanism is a shift in the mitochondrial fate of pyruvate (B1213749). Instead of being carboxylated to oxaloacetate (a primary step in gluconeogenesis), pyruvate is preferentially decarboxylated to acetyl-CoA to support the energy demands of the urea cycle. This reduces the availability of oxaloacetate for glucose synthesis. nih.gov

Acceleration of Gluconeogenesis from Alanine (B10760859): Conversely, in the presence of alanine as the gluconeogenic substrate, ornithine has been observed to accelerate glucose production. nih.gov In this scenario, the transamination of ornithine to glutamate, and subsequently to α-ketoglutarate, can indirectly support gluconeogenesis. α-Ketoglutarate can be converted to other TCA cycle intermediates, including oxaloacetate, which can then be withdrawn from the cycle to serve as a precursor for gluconeogenesis.

Upregulation of Gluconeogenesis via Amino Acid Catabolism: Research has also indicated that ornithine aminotransferase can be upregulated by a high-fat diet, which is associated with increased gluconeogenesis via the breakdown of amino acids. researchgate.net This suggests that under certain metabolic conditions, the catabolism of ornithine is part of a broader physiological response to enhance glucose production from amino acid sources.

The following table summarizes the key research findings on L-ornithine's role in gluconeogenesis:

Research FindingExperimental ModelProposed MechanismReference
Inhibition of gluconeogenesis from lactate upon urea cycle stimulation.Perfused rat liverDiversion of mitochondrial pyruvate from carboxylation (gluconeogenesis) to decarboxylation (TCA cycle). nih.gov
Acceleration of gluconeogenesis from alanine in the presence of ornithine.Perfused rat liverProvision of TCA cycle intermediates (via α-ketoglutarate) that can be converted to oxaloacetate for glucose synthesis. nih.gov
Upregulation of ornithine aminotransferase linked to increased gluconeogenesis.Animal model (high-fat diet)Increased amino acid catabolism providing substrates for gluconeogenesis. researchgate.net

Molecular and Cellular Mechanisms Associated with L Ornithine

Enzymatic Interactions of L-Ornithine

L-ornithine serves as a substrate for several key enzymes, and its metabolism is tightly regulated. The study of these enzymatic interactions provides insight into the metabolic fate of ornithine and its role in cellular processes.

The kinetics of enzymes that metabolize L-ornithine have been characterized to understand their efficiency and substrate affinity. Three principal enzymes in ornithine metabolism are Ornithine Transcarbamylase (OTC), Ornithine Decarboxylase (ODC), and Ornithine Aminotransferase (OAT).

Ornithine Transcarbamylase (OTC): This mitochondrial enzyme is a key component of the urea (B33335) cycle, catalyzing the formation of citrulline from ornithine and carbamoyl (B1232498) phosphate (B84403). wikipedia.org In humans, the wild-type OTC enzyme exhibits a significantly lower maximal activity compared to its E. coli counterpart. nih.gov A recurrent mutation, R277W, which leads to a milder form of OTC deficiency, results in a nearly 70-fold decrease in the enzyme's affinity for L-ornithine. nih.gov

Ornithine Decarboxylase (ODC): ODC is a pyridoxal-5'-phosphate-dependent enzyme that catalyzes the first and rate-limiting step in polyamine biosynthesis, the decarboxylation of ornithine to produce putrescine. wikipedia.orgfrontiersin.org The enzyme is active as a homodimer. frontiersin.org Kinetic studies of ODC from various organisms have been conducted. For instance, ODC from Aspergillus terreus shows a high affinity for L-ornithine with a Km of 0.9 mM and a Vmax of 4.8 µmol/mg/min. nih.gov The kcat for wild-type human ODC is approximately 225 min-1. researchgate.net

Table 1: Kinetic Parameters of Ornithine-Metabolizing Enzymes

EnzymeOrganism/TissueSubstrateKm (mM)Vmax or kcatReference
Ornithine Decarboxylase (ODC)Aspergillus terreusL-Ornithine0.94.8 µmol/mg/min nih.gov
Ornithine Decarboxylase (ODC)HumanL-Ornithine-~225 min-1 (kcat) researchgate.net
Ornithine Aminotransferase (OAT)Rat LiverL-Ornithine-- nih.gov

The three-dimensional structures of ornithine-metabolizing enzymes reveal the molecular basis for substrate recognition and catalysis.

Ornithine Transcarbamylase (OTC): Human OTC is a trimeric enzyme. nih.govresearchgate.net Each subunit consists of a carbamoyl phosphate-binding domain and an L-ornithine-binding domain. nih.govresearchgate.net The active site is located in the cleft between these two domains and includes residues from an adjacent subunit. nih.gov The binding of substrates induces a significant conformational change, leading to domain closure. rcsb.orgnih.gov The crystal structure of human OTC complexed with the bisubstrate analog N-phosphonacetyl-L-ornithine has been solved at 1.85 Å resolution. nih.gov In a complex with L-norvaline, a hydrophobic wall is formed by Leu-163, Leu-200, Met-268, and Pro-305, and the side chain of L-norvaline is positioned near Cys-303. rcsb.org

Ornithine Decarboxylase (ODC): The active form of ODC is a homodimer, with each monomer containing a barrel domain and a sheet domain. wikipedia.org The active site is located at the dimer interface in a cavity formed by loops from both monomers. wikipedia.orgacs.org The cofactor pyridoxal (B1214274) phosphate (PLP) is bound to a lysine (B10760008) residue (K69) at the C-terminus of the barrel domain. wikipedia.org Ornithine binds by forming a Schiff base with PLP. wikipedia.org

Ornithine Aminotransferase (OAT): OAT functions as a dimer, with each monomer having a large and a small domain. mdpi.comwikipedia.org The cofactor PLP binds to Lysine 292 through a Schiff base. wikipedia.org The binding of the substrate L-ornithine is thought to involve several key residues. Arg180 forms a salt bridge with the α-carboxylate group of ornithine, and Tyr55 forms a hydrogen bond with the α-amino group. nih.gov The neutralization of Arg413 by an ion pair with Glu235 is also believed to be crucial for the productive binding of ornithine. mdpi.comnih.gov

Table 2: Structural Features of Ornithine-Metabolizing Enzymes

EnzymeQuaternary StructureKey Active Site Residues/FeaturesReference
Ornithine Transcarbamylase (OTC)TrimerCP-binding domain, Ornithine-binding domain, Cys-303 nih.govresearchgate.net
Ornithine Decarboxylase (ODC)HomodimerPLP cofactor bound to K69, active site at dimer interface wikipedia.org
Ornithine Aminotransferase (OAT)DimerPLP cofactor bound to K292, Arg180, Tyr55, Glu235, Arg413 wikipedia.orgnih.gov

The activity of ornithine-metabolizing enzymes is regulated by various molecules, including ornithine itself, its products, and synthetic analogues, which can act as inhibitors or activators.

Ornithine Transcarbamylase (OTC): The activity of OTC can be inhibited by substrate analogues. L-norvaline acts as an inhibitor, and when combined with carbamoyl phosphate, it forms a transition state analogue complex. nih.gov N-(phosphonoacetyl)-L-ornithine (PALO) is a potent bisubstrate analogue inhibitor that binds competitively with respect to both substrates. nih.gov

Ornithine Decarboxylase (ODC): ODC activity is subject to feedback regulation by polyamines, the products of the pathway it initiates. nih.gov Spermidine (B129725) and spermine (B22157) are more effective than putrescine at inhibiting ODC activity. nih.gov The analogue N1,N8-bis(ethyl)spermidine can also suppress ODC activity. nih.gov A well-known inhibitor of ODC is α-difluoromethylornithine (DFMO), an ornithine analogue that acts as a suicide inhibitor. frontiersin.orgnih.gov Other inhibitors include 1-amino-oxy-3-aminopropane (APA), which forms a stable covalent oxime with the PLP cofactor. nih.gov

Ornithine Aminotransferase (OAT): OAT is irreversibly inhibited by several compounds. (2S, 5S)-5-Fluoromethylornithine is a highly specific suicide inhibitor that forms a covalent adduct with the PLP cofactor. nih.gov L-canaline is another irreversible inhibitor that forms an oxime with PLP. mdpi.comapexbt.com Other reported inhibitors include gabaculine (B1211371) and 5-aminohexanoate. mdpi.com

Cellular Transport Mechanisms of L-Ornithine

The transport of L-ornithine across cellular and organellar membranes is a critical process, mediated by specific transporter proteins. This transport is essential for ornithine to reach the mitochondrial matrix for its role in the urea cycle and other metabolic pathways. wikipedia.org

Several transporters responsible for L-ornithine movement have been identified and characterized.

Ornithine Translocase 1 (ORNT1/SLC25A15): This transporter, also known as the mitochondrial ornithine/citrulline transporter, is a member of the mitochondrial carrier family. nih.govwikipedia.org It is primarily located in the inner mitochondrial membrane and facilitates the exchange of cytosolic ornithine for mitochondrial citrulline, a crucial step in the urea cycle. nih.govresearchgate.net The human ORNT1 has varying affinities for ornithine, with reported KM values ranging from the micromolar to millimolar range. nih.gov Defects in this transporter lead to hyperornithinemia-hyperammonemia-homocitrullinuria (HHH) syndrome. researchgate.net

Cationic Amino Acid Transporter-1 (CAT-1/SLC7A1): CAT-1 is a high-affinity, low-capacity transporter for cationic amino acids, including ornithine, arginine, and lysine. uniprot.orgnih.gov It is part of the system y+ transport system and is found in the plasma membrane of various non-hepatic tissues. uniprot.orgarvojournals.org Studies in retinal pigment epithelial cells have shown that CAT-1 plays a significant role in ornithine uptake and that silencing its gene can reduce ornithine transport. arvojournals.orgnih.gov In a rat model of the inner blood-retinal barrier, the transport of L-ornithine was found to have a Km of 33.2 μM and was inhibited by other cationic amino acids, suggesting the involvement of CAT-1. arvojournals.org

The transport of L-ornithine is a regulated process, ensuring that its concentration is maintained within appropriate physiological limits.

Mitochondrial Transport: The expression of the mitochondrial ornithine transporter, ORNT1, is subject to hormonal regulation. In rat hepatocytes, ORNT1 mRNA levels are induced by cAMP analogs and glucocorticoids like dexamethasone, with a synergistic effect when both are present. nih.gov This coordinated regulation with the enzymes of the urea cycle ensures the efficient functioning of ammonia (B1221849) detoxification. nih.gov The induction by glucocorticoids requires ongoing protein synthesis, suggesting the involvement of an accessory protein factor. nih.gov

Table 3: Compound Names Mentioned in the Article

Compound NameAbbreviation/Alternate Name
(2S)-2,5-diaminopentanoic acidL-Ornithine
Carbamoyl phosphateCP
Citrulline-
Putrescine-
Pyridoxal-5'-phosphatePLP
α-Ketoglutarate-
Glutamate-γ-semialdehyde-
L-Glutamate-
Proline-
N-phosphonacetyl-L-ornithinePALO
L-norvaline-
Spermidine-
Spermine-
N1,N8-bis(ethyl)spermidine-
α-DifluoromethylornithineDFMO
1-amino-oxy-3-aminopropaneAPA
(2S, 5S)-5-Fluoromethylornithine-
L-canaline-
Gabaculine-
5-Aminohexanoate-
Arginine-
Lysine-
Dexamethasone-

Intracellular Compartmentalization of Ornithine

L-ornithine, a non-proteinogenic amino acid, is strategically distributed within distinct cellular compartments, primarily the cytosol and mitochondria, reflecting its central role in intersecting metabolic pathways. This compartmentalization necessitates a sophisticated network of transport proteins and spatially segregated enzymes to manage its metabolic flux.

The transport of ornithine across the inner mitochondrial membrane is a critical control point. This process is mediated by specific members of the mitochondrial carrier family, including ornithine carrier 1 (ORC1) and ornithine carrier 2 (ORC2). nih.gov In the liver, ORC1 is essential for the urea cycle, where it catalyzes a crucial exchange of cytosolic ornithine for mitochondrial citrulline. nih.gov This transport ensures that ornithine, produced in the cytosol via arginase activity, can enter the mitochondrial matrix to participate in the subsequent steps of the cycle. nih.govsigmaaldrich.com Defects in this transport system can lead to severe metabolic disorders characterized by mitochondrial dysfunction. nih.govmdpi.com Studies in Neurospora have shown that while the majority of ornithine may be sequestered in vesicular compartments, rapid equilibration between mitochondrial and cytosolic pools is essential for normal growth. nih.gov

The enzymes responsible for ornithine metabolism are also distinctly localized, ensuring metabolic channeling and preventing futile cycles. Arginase, which produces ornithine and urea from arginine, exists in two isoforms with different localizations: Arginase I is a cytosolic enzyme, primarily in the liver, integral to the urea cycle, whereas Arginase II is located in the mitochondria of various tissues and is involved in regulating intracellular arginine and ornithine levels. wikipedia.orgnih.govnih.gov Conversely, enzymes that consume ornithine are found in both compartments. Ornithine transcarbamylase (OTC), which converts ornithine and carbamoyl phosphate to citrulline, is located in the mitochondrial matrix. wikipedia.orgnih.govabcam.com Ornithine aminotransferase (OAT), which links ornithine to glutamate (B1630785) and proline metabolism, is also a mitochondrial matrix enzyme in vertebrates. wikipedia.orgmdpi.comnih.gov Ornithine decarboxylase (ODC), the rate-limiting enzyme for polyamine synthesis, is predominantly a cytosolic protein. nih.govwikipedia.org However, its localization is dynamic; upon mitogenic stimulation or transformation, ODC can translocate to the nucleus and the cell surface, a process that appears to be regulated by its interaction with its regulatory protein, antizyme-1. nih.govembopress.org

Table 1: Subcellular Localization of Key Enzymes in Ornithine Metabolism

EnzymeSubcellular LocationPrimary FunctionReferences
Arginase ICytosol (primarily liver)Hydrolyzes L-arginine to L-ornithine and urea as part of the urea cycle. wikipedia.orgnih.gov
Arginase IIMitochondriaRegulates intracellular arginine/ornithine levels for processes like polyamine synthesis. wikipedia.orgnih.gov
Ornithine Transcarbamylase (OTC)Mitochondrial MatrixCatalyzes the formation of citrulline from ornithine and carbamoyl phosphate in the urea cycle. wikipedia.orgnih.govresearchgate.net
Ornithine Aminotransferase (OAT)Mitochondrial Matrix (in vertebrates)Catalyzes the interconversion of ornithine and glutamate-5-semialdehyde, linking amino acid and proline metabolism. wikipedia.orgmdpi.com
Ornithine Decarboxylase (ODC)Cytosol (dynamic, can translocate to nucleus and cell surface)Catalyzes the first and rate-limiting step in polyamine biosynthesis (ornithine to putrescine). wikipedia.orgnih.govembopress.org

Signaling Pathways Modulated by L-Ornithine and its Metabolites

L-ornithine and its metabolic derivatives are not merely intermediates in biosynthetic and catabolic pathways; they are active signaling molecules that modulate fundamental cellular processes through intricate mechanisms.

The conversion of ornithine to polyamines—putrescine, spermidine, and spermine—by ornithine decarboxylase (ODC) is a pivotal regulatory node. nih.gov Polyamines are essential polycations that play a central role in cell growth, proliferation, and differentiation. nih.govphysiology.org Their intracellular concentrations are tightly regulated and are observed to increase significantly during cell cycle progression. nih.gov

Due to their positive charge at physiological pH, polyamines readily interact with negatively charged macromolecules such as DNA and RNA. nih.gov This interaction helps to neutralize the phosphate backbone, leading to the compaction and stabilization of DNA structure. Beyond structural stabilization, polyamines are directly implicated in the maintenance of genome integrity. Research has demonstrated a novel function for polyamines in promoting homology-directed DNA repair, a major pathway for fixing DNA double-strand breaks. nih.gov Mechanistic studies revealed that polyamines enhance the DNA strand exchange activity of the RAD51 recombinase. nih.gov This effect is achieved by facilitating the capture of the homologous duplex DNA by the RAD51-single-stranded DNA (ssDNA) nucleoprotein filament, a critical step in initiating the repair process. nih.gov

The influence of ornithine-derived polyamines extends to the regulation of gene expression and protein synthesis. Polyamines can modulate the expression of various genes, including proto-oncogenes such as c-myc and c-fos, which are critical for cell cycle control. nih.gov

A remarkable mechanistic example of ornithine-mediated regulation of protein synthesis has been elucidated in bacteria. In Escherichia coli and other γ-proteobacteria, the expression of the inducible ornithine decarboxylase, SpeF, is controlled by a nascent peptide sensor for ornithine. nih.gov Upstream of the speF gene lies a short open reading frame encoding a leader peptide called SpeFL. During its translation, the SpeFL peptide, in conjunction with the ribosomal exit tunnel, forms a highly selective binding pocket for an ornithine molecule. When intracellular ornithine concentrations are high, ornithine binds within this pocket. This binding event stabilizes a specific conformation of the nascent peptide that causes the ribosome to stall its translation. The stalled ribosome physically blocks a downstream transcription termination site, thereby preventing premature Rho-dependent termination of the messenger RNA (mRNA). This allows for the complete transcription and subsequent translation of the SpeF enzyme, thus upregulating polyamine synthesis in direct response to the availability of its precursor, ornithine. nih.gov

L-ornithine can act as a direct allosteric effector by binding to specific regulatory proteins, particularly in microbial systems, to control gene expression. In Bacillus subtilis, the degradation of arginine is controlled by the regulatory protein RocR, a member of the AAA+ ATPase family of transcriptional activators. nih.gov Ornithine functions as the specific inducer molecule for this system. It binds directly to the N-terminal PAS domain of the RocR protein. This binding event triggers a conformational change that activates the protein's ATPase activity, which in turn remodels the RNA polymerase-promoter complex, leading to the transcriptional activation of the roc operon genes required for arginine and ornithine catabolism. nih.gov

The previously mentioned SpeFL system in E. coli also represents a direct interaction of ornithine with a complex regulatory element—the nascent peptide-ribosome complex—to control gene expression. nih.gov Furthermore, ornithine metabolism is linked to stress responses and virulence. In the foodborne pathogen Listeria monocytogenes, an enzyme that functions as both an ornithine and putrescine carbamoyltransferase is induced at the transcriptional level in response to acid stress. The absence of this enzyme impairs the bacterium's ability to survive in acidic environments, indicating that ornithine metabolism plays a role in acid tolerance and potentially in virulence. microbiologyresearch.org In Staphylococcus aureus, enzymes involved in ornithine metabolism have been linked to biofilm development. wikipedia.org These examples highlight how ornithine can serve as a direct signal of metabolic status, interacting with specific molecular switches to fine-tune gene expression and cellular physiology in response to environmental cues.

Analytical and Characterization Methodologies for Acetic Acid, 2s 2,5 Diaminopentanoic Acid in Research

Chromatographic Techniques for L-Ornithine Acetate (B1210297) Quantification

Chromatography is a cornerstone for the separation and quantification of L-ornithine from complex biological matrices or pharmaceutical formulations. These methods leverage the physicochemical properties of the amino acid to achieve separation from other components.

High-Performance Liquid Chromatography (HPLC) Methods (e.g., with pre-column derivatization)

High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase configuration (RP-HPLC), is a powerful and widely used method for the analysis of amino acids like L-ornithine. nih.gov Since amino acids often lack a strong chromophore for UV detection, a derivatization step is typically required to enhance their detectability. axionlabs.com This process can be automated to improve reproducibility. axionlabs.comresearchgate.net

Pre-column derivatization involves reacting the amino acid with a labeling reagent before injection into the HPLC system. actascientific.comactascientific.com Several reagents are commonly used for this purpose:

o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol (like 2-mercaptoethanol) to form highly fluorescent isoindole derivatives. actascientific.comnih.gov This method is known for its high sensitivity, though the derivatives can be unstable, often necessitating automated online derivatization. nih.govaxionlabs.com

Phenylisothiocyanate (PITC): Reacts with both primary and secondary amino acids to form phenylthiocarbamyl (PTC) derivatives, which are stable and can be detected by UV absorbance at 254 nm. ingentaconnect.comcreative-proteomics.com This method has been successfully applied to the determination of ornithine-aspartate in injections. ingentaconnect.com

9-Fluorenylmethyl Chloroformate (FMOC-Cl): This reagent reacts with primary and secondary amino acids to yield stable, highly fluorescent derivatives. nih.govaxionlabs.com

The choice of derivatization agent and chromatographic conditions allows for tailored assays with high sensitivity and resolution. nih.govcreative-proteomics.com For instance, a validated RP-HPLC method for L-ornithine L-aspartate (LOLA) utilized a C18 column with UV detection at 225 nm. impactfactor.org Another approach, termed in-needle Pre-column Derivatization for Amino acid Quantification (iPDAQ), automates the derivatization process within the autosampler, streamlining the workflow and improving precision for ornithine analysis. nih.gov

Table 1: Examples of HPLC Methods for L-Ornithine Quantification
Derivatization ReagentColumn TypeMobile Phase ExampleDetectionKey FeaturesReference
Phenylisothiocyanate (PITC)Diamonsil C18 (250 mm x 4.6 mm, 5 µm)Gradient elution with A: 0.1M Sodium Acetate buffer (pH 6.5)/Acetonitrile (93:7) and B: Acetonitrile/Water (80:20)UV at 254 nmStable derivatives; suitable for both primary and secondary amines. ingentaconnect.com
o-Phthalaldehyde (OPA) / 2-MercaptoethanolReversed-PhaseNot specifiedFluorescenceHigh sensitivity; requires automated derivatization due to adduct instability. nih.govnih.gov
OPA / FMOC-ClNot specifiedNot specifiedNot specifiedAutomated procedure allows for analysis of both primary (OPA) and secondary (FMOC) amino acids. axionlabs.com

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for the quantitative analysis of volatile and thermally stable compounds. rjptonline.org For non-volatile molecules like amino acids, a chemical derivatization step is essential to increase their volatility and thermal stability. researchgate.net

Commonly, this involves a two-step process, such as esterification followed by acylation. nih.gov For example, amino acids can be derivatized to their methyl ester pentafluoropropionyl (PFP) derivatives. nih.govnih.gov However, a critical consideration in GC-MS analysis of ornithine is the potential for analytical artifacts. Certain derivatization procedures, particularly those involving acidic conditions, can cause the conversion of other urea (B33335) cycle amino acids, such as arginine and citrulline, into ornithine, leading to inaccurate quantification. researchgate.netnih.gov Careful selection of the derivatization strategy is therefore paramount. Reversing the order of derivatization (acylation followed by esterification) has been investigated to overcome these challenges and allow for the distinct analysis of citrulline and ornithine. nih.gov

The GC-MS method provides robust quantification, often using stable isotope-labeled analogs of the analyte as internal standards to correct for variations during sample preparation and analysis. nih.gov

Table 2: GC-MS Derivatization and Instrumentation Parameters for Ornithine Analysis
ParameterExample Condition 1Example Condition 2Reference
Derivatization AgentsPentafluoropropionic anhydride (B1165640) (PFPA) and 2M HCl/CH₃OHN-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) nih.gov
ColumnFused-silica capillary column (e.g., Optima 17, 15 m x 0.25 mm, 0.25 µm)DB5MS capillary column (30 m x 0.25 mm, 0.25 µm) researchgate.netnih.gov
Carrier GasHelium at 1.0 mL/minHelium researchgate.netnih.gov
Ionization ModeElectron Ionization (EI) or Negative-Ion Chemical Ionization (NICI)Electron Ionization (EI) nih.govnih.gov
DetectionSingle Quadrupole Mass Spectrometer (Scan or SIM mode)Mass Selective Detector researchgate.netnih.govnih.gov

Ion-Exchange Chromatography Applications

Ion-Exchange Chromatography (IEC) is considered a reference or classical method for amino acid analysis due to its high precision and ability to resolve a wide range of amino acids in a single run. 193.16.218 The technique separates amino acids based on their net charge, which is dependent on the pH of the mobile phase.

In IEC, a column packed with a charged resin (typically a cation-exchange resin for amino acid analysis) is used. 193.16.218 Amino acids are loaded onto the column at a low pH, where they carry a net positive charge and bind to the negatively charged resin. They are then eluted by sequentially increasing the pH and/or ionic strength of the buffer, which alters their net charge and affinity for the resin. 193.16.218 Lithium buffer systems are often employed for complex biological samples. 193.16.218

Detection is commonly achieved by post-column derivatization with ninhydrin (B49086), which reacts with the separated amino acids to form a colored compound that can be measured spectrophotometrically. 193.16.218researchgate.net IEC has been historically used to demonstrate the presence of ornithine in protein hydrolysates, such as gelatin, where it can be formed from the degradation of arginine during processing. researchgate.netnih.gov

Spectroscopic Characterization of L-Ornithine Acetate

Spectroscopic methods are indispensable for the unambiguous identification and structural elucidation of L-ornithine acetate. researchgate.net These techniques probe the molecular structure at the atomic level, providing a detailed fingerprint of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the chemical structure of organic molecules in solution. nd.eduethernet.edu.et Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are used to identify the carbon-hydrogen framework of L-ornithine.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For L-ornithine, distinct signals are observed for the protons at the alpha-carbon (α-CH), the delta-carbon (δ-CH₂), and the beta and gamma carbons (β,γ-CH₂). nih.gov

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Signals corresponding to the carboxyl carbon (COO⁻), the alpha-carbon (α-C), and the carbons of the side chain (β-C, γ-C, δ-C) can be assigned. nih.govfoodb.ca

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) provide further structural confirmation. COSY identifies proton-proton couplings within the molecule, establishing the connectivity between adjacent CH, CH₂, and CH₃ groups. researchgate.net HSQC correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of the ¹H and ¹³C signals. nih.govresearchgate.net

Table 3: ¹H and ¹³C NMR Chemical Shifts (δ) for L-Ornithine
Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Reference
α-Carbon (C2)~3.77~57.0 nih.gov
β-Carbon (C3)~1.80~30.3 nih.gov
γ-Carbon (C4)~1.93~25.6 nih.gov
δ-Carbon (C5)~3.04~41.8 nih.gov
Carboxyl Carbon (C1)-~177.0 bmrb.io
Note: Values are approximate and can vary based on solvent (e.g., D₂O, H₂O), pH, and temperature. nih.govbmrb.io

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. youtube.com The absorption of IR radiation or the scattering of laser light (Raman) excites molecular vibrations (stretching, bending, etc.), and the resulting spectrum serves as a molecular fingerprint. s-a-s.orgyoutube.com

In L-ornithine, these techniques can confirm the presence of key functional groups:

Amino Groups (NH₃⁺): The protonated amine groups exhibit characteristic N-H stretching and bending vibrations.

Carboxylate Group (COO⁻): The deprotonated carboxylic acid group shows strong asymmetric and symmetric stretching bands. The presence of the carboxylate ion (COO⁻) rather than the carboxylic acid (COOH) is a key feature in the solid-state or zwitterionic form. researchgate.net

Alkyl Chain (CH₂): C-H stretching and deformation (scissoring, wagging, twisting) modes from the pentanoic acid backbone are also observable. researchgate.net

Studies on L-ornithine salts, such as L-ornithine nitrate (B79036), have provided detailed assignments of these vibrational modes. researchgate.net The positions of these bands can be influenced by the crystalline environment and the presence of intermolecular hydrogen bonding, which significantly contributes to the cohesion of the crystal structure. researchgate.net

Table 4: Key Vibrational Band Assignments for L-Ornithine from IR and Raman Spectroscopy
Wavenumber (cm⁻¹)AssignmentFunctional GroupTechniqueReference
~1640NH₃⁺ asymmetric deformation / COO⁻ asymmetric stretchingAmino / CarboxylateRaman/IR researchgate.net
~1420COO⁻ symmetric stretchingCarboxylateRaman/IR researchgate.net
1200 - 1500CH₂ deformation, wagging, and twistingAlkyl ChainRaman/IR researchgate.net
~3400 - 2800N-H and C-H stretchingAmino / Alkyl ChainIR researchgate.netresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for the analysis of L-ornithine, providing definitive data on its molecular weight and structural characteristics through fragmentation analysis. The monoisotopic mass of the L-ornithine acetate salt is 192.111 g/mol , while the L-ornithine molecule itself has an exact mass of 132.08987 g/mol . epa.govnih.govchemicalbook.com In practice, analysis by electrospray ionization (ESI) mass spectrometry typically focuses on the protonated L-ornithine molecule, [M+H]⁺, which has a mass-to-charge ratio (m/z) of approximately 133.097. massbank.eu

Tandem mass spectrometry (MS/MS) is employed to elicit specific fragmentation patterns, which serve as a structural fingerprint for the molecule. researchgate.net When the protonated L-ornithine ion ([M+H]⁺ at m/z 133.1) is selected and fragmented, it produces a characteristic set of product ions. Common fragmentation pathways for amino acids include the neutral losses of water (H₂O) and formic acid (HCOOH). uni-muenster.de For L-ornithine, a key fragmentation involves the loss of ammonia (B1221849) followed by the loss of the carboxyl group, resulting in a prominent ion at m/z 70.065. Another significant fragmentation pathway leads to a product ion at m/z 115, corresponding to the loss of water. nih.govnih.gov In negative ion mode, the deprotonated molecule ([M-H]⁻ at m/z 131) is analyzed. massbank.eu

These fragmentation patterns are so reliable that they form the basis of the "ornithine effect" in proteomics, where the presence of an ornithine residue in a peptide leads to facile and predictable cleavage C-terminal to the residue. nih.gov Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful method for the sensitive and specific quantification of L-ornithine in complex biological samples like human plasma. nih.govcriver.com

Table 1: Characteristic Mass Spectrometry Fragments for L-Ornithine

Precursor Ion (m/z)Ion ModeCollision EnergyProduct Ion (m/z)Proposed Neutral Loss / Fragment IdentityReference
133.1Positive50 V70.0645[M+H - H2N(CH2)3]+ massbank.eu
133.1PositiveN/A115[M+H - H2O]+ nih.gov
133.1Positive-20 eV84Loss of HCOOH and NH3 uni-muenster.de
131.0Negative20 V83.1[M-H - H2O - CO]- massbank.eu

Electrophoretic and Capillary Electrophoresis Methods for Amino Acid Analysis

Electrophoretic techniques, particularly capillary electrophoresis (CE), offer a high-efficiency separation platform for amino acid analysis, including L-ornithine. researchgate.net CE separates ionic species based on their charge-to-size ratio in an electrolyte-filled capillary under the influence of a high-voltage electric field. youtube.com This methodology is advantageous due to its high resolution, minimal sample requirement, and rapid analysis time. oup.com

Several CE-based methods have been developed for L-ornithine analysis:

Capillary Electrophoresis with UV Detection (CE-UV): This is a common approach for quantifying L-ornithine. A validated method for L-ornithine in human plasma uses an uncoated fused-silica capillary with a sodium tetraborate (B1243019) buffer at pH 10.0 and UV detection at 200 nm. nih.gov Because many amino acids have weak UV absorbance, derivatization with a UV-absorbing agent like 1,2-naphthoquinone-4-sulfonate (NQS) can be employed to enhance sensitivity. oup.comcreative-proteomics.com

Capillary Electrophoresis-Mass Spectrometry (CE-MS): Coupling CE with MS detection provides exceptional selectivity and sensitivity, allowing for the analysis of underivatized amino acids. nih.govnih.gov By using a low pH electrolyte, such as 1 M formic acid, most amino acids become positively charged and migrate toward the cathode, where they can be detected by ESI-MS. acs.org This approach enables the simultaneous determination of numerous amino acids in under 20 minutes. acs.org

Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF): For ultra-high sensitivity, CE-LIF is used. This technique requires derivatizing the amino acids with a fluorescent tag, which makes it highly valuable for samples with very low analyte concentrations. creative-proteomics.com

Table 2: Comparison of Capillary Electrophoresis Methods for L-Ornithine Analysis

MethodPrincipleDerivatizationAdvantagesReference
CE-UVSeparation based on charge/size ratio, detection via UV absorbance.Not required, but can be used to enhance sensitivity.Simple, robust, automated. nih.govcreative-proteomics.com
CE-MSHigh-efficiency CE separation coupled with specific mass detection.Generally not required.High selectivity and sensitivity, provides molecular weight confirmation. nih.govnih.govacs.org
CE-LIFDetection of fluorescently-tagged amino acids excited by a laser.Required.Extremely high sensitivity, minimal sample volume. creative-proteomics.com
CE-ECDirect detection of electrochemically active, non-derivatized amino acids.Not required.Excellent selectivity, cost-effective. creative-proteomics.com

Enzymatic Assays for L-Ornithine Detection and Quantification

Enzymatic assays provide a highly specific and often sensitive means of detecting and quantifying L-ornithine by leveraging the catalytic activity of enzymes involved in its metabolism.

One major approach utilizes ornithine decarboxylase (ODCase) , the enzyme that converts L-ornithine to putrescine. nih.gov In microbiology, the ornithine decarboxylase test is used to identify bacteria. The medium contains ornithine, glucose, and a pH indicator. Bacteria that can ferment glucose lower the pH, turning the indicator yellow and activating the ODCase enzyme. vumicro.com If the bacteria produce ODCase, the subsequent decarboxylation of ornithine yields putrescine, an amine that raises the pH and reverts the indicator to purple, signifying a positive result. himedialabs.comliofilchem.net

Another key enzyme is ornithine-δ-aminotransferase (OAT) , which catalyzes the conversion of L-ornithine to L-glutamate 5-semialdehyde. nih.gov Several assay types are based on this reaction:

Coupled Enzyme Assays: A continuous, coupled assay measures OAT activity by linking its product to a second enzymatic reaction that results in a measurable change in absorbance. For instance, the product can be reduced by pyrroline (B1223166) 5-carboxylate reductase 1 (PYCR1), leading to the oxidation of NADH, which is monitored by the decrease in absorbance at 340 nm. nih.gov

Colorimetric Assays: The product of the OAT reaction, pyrroline 5-carboxylate, can react with ninhydrin under acidic conditions to form a reddish pigment that can be quantified spectrophotometrically at 510 nm. nih.gov

ELISA (Enzyme-Linked Immunosorbent Assay): Commercial ELISA kits are available for the quantitative determination of L-ornithine in plasma. eaglebio.com These are competitive immunoassays where ornithine from a sample competes with a fixed amount of antigen bound to a microtiter plate for a limited number of antibody binding sites. The bound antibody is then detected using a peroxidase conjugate and a substrate that produces a colorimetric signal. eaglebio.com

Fluorometric Assays: Highly sensitive fluorometric kits are also commercially available. In these enzyme-based assays, ornithine is converted through a series of reactions to produce a stable fluorescent signal (Ex/Em = 535/587 nm), allowing for the detection of as little as 50 pmol of ornithine per well.

Table 3: Summary of Enzymatic Assays for L-Ornithine

Assay TypeKey Enzyme/ComponentPrinciple of DetectionReference
Decarboxylase TestOrnithine Decarboxylase (ODCase)pH change due to putrescine formation, detected by color indicator. vumicro.comhimedialabs.com
Coupled Spectrophotometric AssayOrnithine Aminotransferase (OAT) & PYCR1Measures decrease in NADH absorbance at 340 nm. nih.gov
Colorimetric AssayOrnithine Aminotransferase (OAT)Reaction of product with ninhydrin to form a colored pigment. nih.gov
ELISAAnti-ornithine AntibodyCompetitive immunoassay with colorimetric detection at 450 nm. eaglebio.com
Fluorometric AssayEnzyme Mix (proprietary)Enzymatic conversion of ornithine to a fluorescent product.

Advanced Imaging Techniques for L-Ornithine Localization in Biological Systems (e.g., specific probes)

Visualizing the spatial distribution of L-ornithine within cells and tissues is crucial for understanding its localized metabolic functions. While direct imaging of the small amino acid L-ornithine is challenging, advanced techniques can localize it indirectly by targeting the key enzymes responsible for its synthesis and catabolism.

One effective strategy involves using fluorescent probes designed to bind specifically to enzymes that metabolize ornithine. For example, fluorescent derivatives of alpha-difluoromethyl ornithine , a potent and specific inhibitor of ornithine decarboxylase (ODCase), have been synthesized. nih.gov These fluorescent probes can be applied to frozen tissue sections, such as skin, to locate cells with high ODCase activity, thereby pinpointing sites of active ornithine metabolism. This method has been successfully used to identify epithelial cells and squamous cell carcinoma cells, which are known to contain high levels of ODCase. nih.gov

Another powerful method is immunofluorescence , which uses antibodies to detect specific proteins. The immunofluorescent localization of ornithine aminotransferase (OAT) has been demonstrated in rat liver tissue. nih.gov This technique involves treating tissue sections with a primary antibody that specifically binds to OAT. A secondary antibody, which is conjugated to a fluorescent dye, then binds to the primary antibody. When viewed under a fluorescence microscope, the fluorescent signal reveals the precise location and distribution of the OAT enzyme within the liver cells, indicating regions where ornithine is actively being processed through the urea cycle or other metabolic pathways. nih.gov

These enzyme-targeted imaging techniques provide invaluable spatial information about ornithine metabolism that complements the quantitative data obtained from mass spectrometry and electrophoretic methods.

Research Applications and Experimental Models Utilizing Acetic Acid, 2s 2,5 Diaminopentanoic Acid

Application of L-Ornithine Acetate (B1210297) in In Vitro Biochemical Studies

In vitro systems provide a controlled environment to investigate the specific molecular interactions and metabolic transformations involving L-ornithine. These studies are fundamental for understanding its function at the subcellular level, including its interaction with enzymes, its transport across membranes, and its metabolic fate within specific organelles and cell types.

Enzyme Kinetic Studies with Purified Proteins

The characterization of enzymes that utilize L-ornithine as a substrate is essential for understanding its metabolic regulation. By using purified proteins, researchers can determine key kinetic parameters, such as the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), which define the enzyme's affinity for L-ornithine and its catalytic efficiency.

Several enzymes in the ornithine metabolic network have been subjects of detailed kinetic analysis. Ornithine decarboxylase (ODC), which converts L-ornithine to putrescine, is a key enzyme in polyamine synthesis. Studies have revealed that the end products of this pathway, such as putrescine, can induce the synthesis of a protein inhibitor of ODC, known as an antizyme. researchgate.net This inhibitor is noncompetitive and forms a stable complex with ODC, highlighting a sophisticated feedback regulation mechanism. researchgate.net

Another critical enzyme, ornithine aminotransferase (OAT), catalyzes the reversible transamination of L-ornithine. nih.gov In Clostridium sticklandii, δ1-pyrroline-5-carboxylate (PCA) reductase, an enzyme involved in proline biosynthesis from ornithine, has been purified and characterized. nih.gov Kinetic studies showed apparent Kₘ values for its substrates, demonstrating the efficiency of this pathway. nih.gov The development of robust assays, such as those using ¹H NMR spectroscopy to monitor the hydrolysis of N-acyl-amino acids, facilitates the screening and kinetic analysis of enzymes like acylases, which are important biocatalysts. rsc.org

Table 1: Kinetic Parameters of Enzymes Involved in Ornithine Metabolism
EnzymeOrganism/SourceSubstrate(s)Apparent Kₘ (mM)Key FindingReference
δ1-pyrroline-5-carboxylate (PCA) ReductaseClostridium sticklandiiPCA, NADH0.19 (PCA), 0.025 (NADH)Enzyme purified and characterized, demonstrating proline synthesis from ornithine. nih.gov
Ornithine Decarboxylase (ODC) AntizymeRat Liver, H-35 cells, L1210 cellsOrnithine DecarboxylaseN/A (Inhibitor)A protein inhibitor (antizyme) is induced by putrescine, providing feedback regulation. The inhibitor is noncompetitive. researchgate.net
Peptidyl-tRNA Hydrolase 1 (Pth1)Various BacteriaPeptidyl-tRNA0.009 - 0.049Kₘ values differ across phylogenetic clades, suggesting variations in substrate binding efficiency. mdpi.com

Cell Culture Models for Investigating Ornithine Metabolism and Toxicity

Cell culture models are indispensable tools for studying the metabolic effects of L-ornithine in a cell-specific context. L-ornithine is a common supplement in various culture media, including Dulbecco's Modified Eagle Medium (DMEM) and media for Chinese Hamster Ovary (CHO) cells, which are widely used in biotherapeutics and toxicology research. sigmaaldrich.com

Human neuroblastoma SH-SY5Y cells have been extensively used as a model for neurodegenerative diseases like Parkinson's. Studies using the L-ornithine L-aspartate (LOLA) salt have shown that ornithine can protect these cells against toxins by improving mitochondrial function and modulating calcium homeostasis. nih.govnih.govconsensus.app This suggests a neuroprotective role for ornithine by preserving cellular metabolism. nih.gov

In the context of liver disease, HepG2 hepatoblastoma cells have been used to model steatosis and insulin (B600854) resistance. nih.gov In these models, LOLA demonstrated a range of beneficial effects, including reduced ammonia (B1221849) release and favorable modulation of genes involved in fatty acid metabolism and energy balance. nih.gov Research has also pointed to the specific toxicity of high ornithine concentrations in Retinal Pigment Epithelium (RPE) cells, which is central to the pathology of Gyrate Atrophy of the Choroid and Retina (GACR). unimi.it

Table 2: Research Findings in Cell Culture Models Supplemented with L-Ornithine
Cell LineModel SystemKey FindingsReference
SH-SY5Y (Human Neuroblastoma)Parkinson's Disease (toxin-induced)L-ornithine L-aspartate (LOLA) improves mitochondrial function, modulates calcium homeostasis, and prevents neuronal dysfunction. nih.govnih.govconsensus.appmdpi.com
CHO (Chinese Hamster Ovary)General Cell CultureL-ornithine is frequently used as a media supplement for cell growth assays. sigmaaldrich.com
HepG2 (Human Hepatoblastoma)Steatosis, Insulin ResistanceLOLA reduced ammonia release and beneficially modulated genes related to fatty acid synthesis and energy balance (e.g., AMPK-α, PGC1α). nih.gov
RPE (Retinal Pigment Epithelium)Gyrate Atrophy of Choroid and Retina (GACR)Ornithine accumulation is specifically toxic to RPE cells, underlying the retinal degeneration in GACR. unimi.it

Organelle-Specific Research on Ornithine Transport and Metabolism (e.g., mitochondria)

Mitochondria are central hubs for L-ornithine metabolism. The transport of ornithine from the cytosol into the mitochondrial matrix is a critical step, mediated by the mitochondrial ornithine transporter 1. nih.govnih.gov A defect in this transporter leads to mitochondrial dysfunction and associated neurological disorders. mdpi.com

Once inside the mitochondria, L-ornithine plays a pivotal role in the urea (B33335) cycle, where it is a substrate for ornithine transcarbamylase (OTC), an enzyme found in liver and also in certain neurons. nih.govmdpi.com It also serves as a precursor for the synthesis of proline and glutamate (B1630785) via the action of mitochondrial ornithine aminotransferase (OAT). physiology.org Studies in isolated rat kidney tubules have demonstrated that OAT is key to driving L-ornithine into oxidative pathways for energy production. physiology.org In models of Parkinson's disease using SH-SY5Y cells, L-ornithine was shown to restore mitochondrial membrane potential, reduce mitochondrial reactive oxygen species (ROS) production, and normalize mitochondrial calcium levels. consensus.app Furthermore, in animal models of metabolic dysfunction-associated steatotic liver disease (MASLD), L-ornithine treatment helped normalize the activity of mitochondrial respiratory chain complex II and other mitochondrial enzymes like succinate (B1194679) dehydrogenase (SDH) and glutamate dehydrogenase (GDH). nih.gov

Utilization in Animal Models for Mechanistic Investigations

Animal models, particularly rodent models, are essential for understanding the systemic effects of L-ornithine on metabolic pathways and its role in integrated physiology and pathophysiology.

Studies on Specific Metabolic Pathways in Rodent Models (e.g., ammonia detoxification, polyamine flux)

Rodent models have been instrumental in confirming the role of L-ornithine in ammonia detoxification. In rat models of liver disease, L-ornithine L-aspartate (LOLA) effectively reduces hyperammonemia. nih.govnih.gov This is achieved through two primary mechanisms: L-ornithine acts as a substrate for the urea cycle, promoting the conversion of ammonia to urea, and both ornithine and aspartate can be converted to glutamate, the substrate for glutamine synthetase, which provides another route for ammonia detoxification. researchopenworld.com

L-ornithine is also the starting point for polyamine synthesis, a pathway critical for cell proliferation and differentiation. creative-proteomics.com The conversion of ornithine to putrescine by ODC is the rate-limiting step. physiology.org Research in rat liver has shown that the end products of this pathway, including putrescine and spermidine (B129725), induce an inhibitory protein (antizyme) that regulates ODC activity, demonstrating a classic feedback loop that controls polyamine flux. researchgate.net

Table 3: Mechanistic Studies of L-Ornithine in Rodent Models
Animal ModelMetabolic Pathway InvestigatedKey FindingsReference
Rat Model of Steatotic Liver DiseaseAmmonia Detoxification / Gut MicrobiomeLOLA treatment altered gut microbe-related metabolic pathways, including those of the tricarboxylic acid cycle and nucleotide biosynthesis. nih.govnih.gov
Rat Model of Chronic Liver DiseaseAmmonia Detoxification (Urea & Glutamine Synthesis)LOLA stimulates ammonia removal by providing substrate for both the urea cycle (ornithine) and glutamine synthesis (glutamate). researchopenworld.com
Rat LiverPolyamine FluxThe end products of the ODC reaction (putrescine, spermidine) induce a protein inhibitor (antizyme) that regulates ODC activity. researchgate.net
Rat KidneyOrnithine OxidationMitochondrial ornithine aminotransferase (OAT) is key for driving L-ornithine into oxidative pathways for energy production. physiology.org

Genetic Knockout/Knockdown Models for Ornithine Pathway Enzymes

The use of genetic models, such as knockout mice, has provided definitive evidence for the physiological roles of enzymes in the ornithine pathway. A double knockout mouse model for the two isoforms of arginase (AI and AII) results in death by 14 days of age from severe hyperammonemia. nih.gov These mice exhibit a profound deficiency in plasma and tissue ornithine levels, demonstrating unequivocally that arginase-derived ornithine is essential for the function of the urea cycle to prevent fatal hyperammonemia. nih.gov

Conversely, mouse models with a deficiency in ornithine aminotransferase (OAT) have been developed to study the human disease GACR. unimi.itembopress.org These mice replicate the key biochemical feature of the disease: elevated ornithine levels in blood and tissues, which leads to retinal degeneration. embopress.org These models have been crucial for testing therapeutic strategies, such as liver-directed gene therapy, which aims to restore hepatic OAT expression, reduce systemic ornithine levels, and prevent retinal damage. unimi.itembopress.org While not an animal model, metabolic engineering in E. coli has also utilized gene knockouts of enzymes like ornithine decarboxylase (speF) to prevent the conversion of L-ornithine to putrescine, thereby enhancing L-ornithine production. nih.gov

Isotope-Tracer Studies of Ornithine Flux

Isotope-tracer studies are a powerful methodology for elucidating the dynamics of metabolic pathways in vivo and in vitro. nih.govnih.gov By using isotopically labeled forms of L-ornithine, such as those containing heavy isotopes of carbon (¹³C) or nitrogen (¹⁵N), researchers can track the movement and transformation of ornithine through various metabolic routes. nih.govnih.gov This technique, often referred to as metabolic flux analysis, provides quantitative data on the rates of synthesis, degradation, and conversion of L-ornithine, offering a dynamic perspective that cannot be obtained from static measurements of metabolite concentrations alone. nih.govresearchgate.net

These studies are predicated on the principle of tracer dilution and incorporation. nih.gov When a labeled tracer is introduced into a biological system, its dilution by the endogenous, unlabeled pool of the metabolite allows for the calculation of the rate of appearance of the substance. nih.gov Conversely, the rate of incorporation of the tracer into downstream products reveals the flux through specific pathways. nih.gov For instance, by administering ¹³C-labeled L-ornithine, scientists can trace the carbon backbone as it is incorporated into molecules like proline, citrulline, and polyamines. nih.gov

One notable application of this technique is the use of 4-fluoro-L-ornithine, an analog of ornithine, to monitor the metabolic flux through the polyamine biosynthetic pathway. nih.gov This analog is processed by cellular enzymes into fluorinated versions of putrescine, spermidine, and spermine (B22157), allowing for the quantification of pathway activity through HPLC analysis. nih.gov Such studies have demonstrated that the rate of incorporation of the fluorinated analog reflects the proliferative state of the cells, with non-growing cells showing no incorporation. nih.gov This indicates that the metabolic flux through the polyamine pathway is tightly linked to cell growth. nih.gov

L-Ornithine as a Tool in Microbial Physiology Research

L-ornithine plays a significant role as a tool in the investigation of microbial physiology, particularly in understanding bacterial growth, metabolism, and virulence.

The metabolism of L-ornithine is integral to the growth and survival of various microorganisms. For example, in certain lactobacilli, the production of L-ornithine from arginine is crucial for maintaining a healthy gut mucosa. nih.govspringernature.com This process involves the arginine deiminase (ADI) pathway, which generates ornithine, ammonia, and ATP. asm.org The produced L-ornithine can then influence the host's immune system and gut barrier function. nih.govspringernature.com

In the context of Clostridium difficile colonization, the oxidative degradation of L-ornithine through Stickland metabolism provides a competitive advantage to the bacterium. nih.gov This pathway yields L-alanine, ammonia, and ATP, supporting the growth of C. difficile in the gut. nih.gov Studies using mutant strains unable to metabolize ornithine have shown reduced colonization and virulence, highlighting the importance of this amino acid in the bacterium's physiology. nih.gov Furthermore, the addition of L-ornithine to growth media has been shown to enhance the growth of wild-type C. difficile but not the mutant strain, directly demonstrating its role as a growth-supporting substrate. nih.gov

The degradation of arginine to ornithine by wine lactic acid bacteria, such as Oenococcus oeni and Lactobacillus buchneri, is another area of active research. asm.org This metabolic activity has significant implications for winemaking, as the production of ammonia can increase the pH, and the excretion of the intermediate citrulline can lead to the formation of the carcinogen ethyl carbamate. asm.org Research in this area focuses on understanding the kinetics of arginine degradation and citrulline excretion to control these processes during malolactic fermentation. asm.org

L-ornithine is a direct precursor in the biosynthesis of certain bacterial virulence factors, most notably the siderophore pyoverdine produced by the opportunistic pathogen Pseudomonas aeruginosa. nih.gov Siderophores are high-affinity iron-chelating compounds that are essential for bacterial survival in iron-limited environments, such as the human host. nih.gov

The biosynthesis of pyoverdine involves the hydroxylation of L-ornithine at the N5 position, a reaction catalyzed by the flavin-dependent monooxygenase PvdA. nih.gov This initial step is critical for the formation of the hydroxamate functional groups that are responsible for iron chelation. nih.gov A knockout of the pvdA gene results in a strain that is unable to produce pyoverdine, but this ability can be restored by supplying exogenous N⁵-hydroxyornithine, confirming the essential role of this L-ornithine derivative. nih.gov The enzyme PvdA is specific for NADPH and FAD as cofactors and is stimulated by the presence of its substrate, L-ornithine. nih.gov

In some P. aeruginosa strains, a further modification of N-hydroxy-ornithine occurs, leading to the formation of a cyclized N-hydroxy-cyclo-ornithine residue within the pyoverdine structure. nih.gov This modification is carried out by a specific acyl-protein, PvdYII. nih.gov The study of L-ornithine's role in pyoverdine synthesis provides insights into the mechanisms of bacterial iron acquisition and virulence, and presents potential targets for the development of novel antimicrobial strategies.

Synthetic Biology and Metabolic Engineering Applications

Synthetic biology and metabolic engineering leverage the principles of engineering and biology to design and construct novel biological systems for useful purposes. nih.govyoutube.com L-ornithine is a key target and tool in these fields for the production of valuable chemicals.

Microbial fermentation is a promising method for the production of L-ornithine, and significant research has been dedicated to engineering microorganisms, primarily Corynebacterium glutamicum, for enhanced production. nih.govfrontiersin.org These efforts involve the rational design and modification of metabolic pathways to increase the metabolic flux towards L-ornithine.

Key strategies for enhancing L-ornithine production in C. glutamicum include:

Blocking competing pathways: Deleting genes such as proB, which is involved in proline synthesis, and argF, which converts ornithine to citrulline, prevents the diversion of precursors and the degradation of the final product. nih.govresearchgate.net

Relieving feedback inhibition: The activity of N-acetylglutamate kinase, a key enzyme in the L-ornithine biosynthesis pathway, is inhibited by L-arginine. frontiersin.org Disrupting the arginine repressor gene, argR, alleviates this feedback inhibition. nih.govresearchgate.net

Overexpressing key enzymes: Increasing the expression of genes in the L-ornithine biosynthetic pathway, such as the argCJBD operon, enhances the conversion of glutamate to L-ornithine. nih.gov

Increasing precursor supply: Enhancing the production of the precursor L-glutamate by overexpressing glutamate dehydrogenase (gdh) or by attenuating the α-ketoglutarate dehydrogenase complex to redirect flux from the TCA cycle can boost L-ornithine yields. frontiersin.orgresearchgate.net

Optimizing cofactor availability: Ensuring an adequate supply of cofactors like NADPH, which is required for several steps in the pathway, can also improve production. researchgate.net

Enhancing transport: Overexpressing transport proteins, such as LysE, can facilitate the export of L-ornithine out of the cell, preventing intracellular accumulation and potential feedback inhibition. frontiersin.org

These strategies have led to significant increases in L-ornithine titers, with some engineered strains of C. glutamicum producing over 88 g/L in fed-batch fermentations. researchgate.netnih.gov

Table 1: Examples of Engineered Strains for Enhanced L-Ornithine Production

OrganismKey Genetic ModificationsL-Ornithine Titer (g/L)
Corynebacterium glutamicumDisruption of proB, argR, and argF; overexpression of argCJBD operon.51.5
Corynebacterium glutamicumCRISPR-Cpf1-based inactivation of argF, argR, and ncgl2228; overexpression of CsgapC and BsrocG.88.26
Corynebacterium glutamicumManipulation of the fructose (B13574) metabolic pathway.78.0
Bacillus amyloliquefaciensDeletion of argF and argI; knockout of proB; overexpression of key synthesis genes.31.3

L-ornithine serves as a key metabolic node, and its production can be redirected to synthesize other valuable compounds. By introducing heterologous enzymes or modifying existing pathways, the metabolic flux that would normally lead to L-ornithine can be channeled towards the production of novel molecules.

For example, L-ornithine is a precursor for the synthesis of polyamines like putrescine. researchgate.net By introducing an ornithine decarboxylase enzyme into an L-ornithine overproducing strain, the metabolic flux can be efficiently redirected to produce putrescine, a platform chemical used in the synthesis of polymers like nylon.

Furthermore, in some engineered microorganisms, L-ornithine can be converted into other valuable products such as siderophores and L-piperazic acid. researchgate.net The ability to redirect the metabolic flux from L-ornithine opens up possibilities for the sustainable production of a wide range of bio-based chemicals. This often involves a modular approach to metabolic engineering, where different enzymatic modules can be introduced into a high-flux L-ornithine chassis to create a variety of products. nih.gov

Exploration in Plant Biology and Agriculture Research (e.g., nitrogen assimilation, stress tolerance)

The compound (2S)-2,5-diaminopentanoic acid, commonly known as L-ornithine, is a non-proteinogenic amino acid that holds a pivotal position in plant metabolism. usda.gov It serves as a central intermediate at the crossroads of several critical metabolic pathways, including nitrogen assimilation and the biosynthesis of compounds essential for stress responses. usda.govmdpi.com In plants, the primary pathway for its synthesis begins with glutamate, the initial product of nitrogen assimilation. usda.gov This positions L-ornithine as a key downstream metabolite in the nitrogen utilization process. Its metabolic fate is significant for plant growth, development, and adaptation to environmental challenges. usda.gov Research into L-ornithine's functions has revealed its potential for enhancing agricultural resilience by improving how plants manage nitrogen resources and tolerate abiotic stresses. usda.govnih.gov

Nitrogen Assimilation

Nitrogen assimilation is the process by which plants convert inorganic nitrogen from the soil, primarily in the form of nitrate (B79036) (NO₃⁻) and ammonium (B1175870) (NH₄⁺), into organic compounds like amino acids. wikipedia.org L-ornithine is a crucial intermediate in the plant's nitrogen metabolic network. usda.gov It is synthesized from glutamate and is a direct precursor to arginine, another vital amino acid. nih.gov The conversion of L-ornithine is a highly regulated step that helps balance the pools of various nitrogenous compounds within different cellular compartments. mdpi.com

The metabolic flux of nitrogen through L-ornithine is thought to be substantial, as it is a substrate for the production of proline and polyamines, both of which are significant nitrogen-containing molecules. usda.gov Furthermore, L-ornithine is involved in the urea cycle in plants, where it is produced from the breakdown of arginine by the enzyme arginase. mdpi.com This pathway allows for the remobilization of nitrogen stored in arginine. mdpi.com The central role of L-ornithine in these interconversion pathways underscores its importance in maintaining nitrogen homeostasis, which is crucial for plant growth and development. mdpi.comcreative-proteomics.com

Stress Tolerance

Plants respond to environmental stresses, such as drought and high salinity, by accumulating various metabolites that help protect cells from damage. L-ornithine is a key precursor for the synthesis of several of these protective compounds, including proline and polyamines (such as putrescine, spermidine, and spermine). nih.govnih.govexlibrisgroup.com

Proline Synthesis: Under stress conditions, proline accumulation is a common plant response that contributes to osmotic adjustment and protects cellular structures. nih.govexlibrisgroup.com L-ornithine can be converted to proline via the ornithine aminotransferase (OAT) pathway, providing an alternative route to the primary synthesis pathway from glutamate. nih.gov Studies in Arabidopsis and Brassica napus have shown that the ornithine pathway for proline production is activated under salt and drought stress. nih.gov

Polyamine Synthesis: L-ornithine is the direct precursor for putrescine, which is then converted to spermidine and spermine. creative-proteomics.com Polyamines are known to be involved in a wide range of plant processes, including responses to osmotic stress, and they contribute to drought and salt tolerance. nih.govnih.gov

Experimental Evidence: Research using genetically modified plants has provided direct evidence for the role of L-ornithine in stress tolerance. For instance, over-expression of a tomato gene for N-acetyl-L-glutamate synthase (SlNAGS1) in Arabidopsis plants led to high levels of ornithine accumulation. nih.gov These transgenic plants exhibited significantly increased tolerance to both salt and drought stresses, which was likely due to the enhanced production of osmoprotective compounds derived from ornithine. nih.gov Similarly, exogenous application of L-ornithine has been shown to improve drought tolerance in sugar beet by modulating oxidative stress and enhancing antioxidant enzyme activity. researchgate.net

Separately, studies have also demonstrated that acetic acid can enhance abiotic stress tolerance in various plant species. nih.gov Treating plants with low concentrations of acetic acid has been found to improve tolerance to drought, heat, and salt stress, often by inducing changes in the plant's transcriptome and metabolome related to stress responses. nih.gov

Table 1: Research Findings on the Role of (2S)-2,5-Diaminopentanoic Acid (L-Ornithine) in Plant Stress Tolerance

Experimental ModelResearch FocusKey FindingsReference(s)
Arabidopsis thalianaOver-expression of a tomato N-acetyl-L-glutamate synthase gene (SlNAGS1)Resulted in high accumulation of ornithine. nih.gov
Exhibited increased tolerance to salt and drought stresses. nih.gov
Arabidopsis thalianaOrnithine pathway analysisProline accumulation via the ornithine pathway was observed under salt stress in young plants. nih.gov
Sugar Beet (Beta vulgaris)Exogenous application of L-ornithineImproved drought tolerance. researchgate.net
Modulated oxidative stress and improved photosynthetic pigments and antioxidant enzymes under drought. researchgate.net
Common Bean (Phaseolus vulgaris)Exogenous application of L-ornithineEnhanced resilience against the fungal pathogen Sclerotinia sclerotiorum. researchgate.net
Mitigated oxidative stress and modulated the redox status in infected plants. researchgate.net

Derivatives, Analogues, and Interacting Compounds in L Ornithine Research

Synthesis and Biochemical Evaluation of L-Ornithine Derivatives

L-ornithine serves as a scaffold or intermediate for several biochemically significant molecules. The evaluation of these derivatives is crucial for understanding fundamental metabolic processes.

In metabolic pathways, L-ornithine reacts with carbamoyl (B1232498) phosphate (B84403) to form L-citrulline. This reaction is a critical step in the urea (B33335) cycle for ammonia (B1221849) detoxification and in the biosynthesis of arginine. The synthesis is not of ornithine carbamoylphosphate itself, but rather the product derived from the reaction of L-ornithine and carbamoyl phosphate.

The enzyme responsible for this transformation is Ornithine Transcarbamylase (OTC), also known as ornithine carbamoyltransferase. nih.gov Found in most organisms, anabolic OTCs catalyze the transfer of a carbamoyl group from carbamoyl phosphate to the δ-amino group of L-ornithine, yielding L-citrulline and inorganic phosphate. nih.gov In eukaryotes, this enzyme is located in the mitochondrial matrix. nih.gov In mammals, OTC is highly expressed in the liver, where it functions within the urea cycle, and in the intestine, where it synthesizes citrulline for systemic amino acid homeostasis. nih.gov The substrates for this reaction, L-ornithine and carbamoyl phosphate, are themselves part of the cycle, with carbamoyl phosphate being produced by carbamoyl phosphate synthetase 1 (CPS1). taylorandfrancis.com Deficiencies in either OTC or CPS1 can lead to hyperammonemia. taylorandfrancis.com

N-Acetylornithine is a key intermediate in the biosynthesis of ornithine and arginine in plants and microorganisms. nih.govnih.gov It is structurally distinct from Nα-acetylornithine, which is an intermediate in plant arginine and proline metabolism. nih.gov In these organisms, ornithine biosynthesis can occur via a linear pathway involving the hydrolysis of N-acetylornithine to produce ornithine and acetic acid. medchemexpress.comoup.com This reaction is catalyzed by the enzyme N-acetyl-L-ornithine deacetylase (NAOD). medchemexpress.com While this pathway is established in organisms like Escherichia coli, NAOD activity had not been demonstrated in plants until research identified a gene in Arabidopsis thaliana that codes for a functional NAOD. oup.com

The role of N-acetylornithine in mammals is not considered biochemically significant in the same way, as the enzymes for its direct synthesis and processing to arginine are not typically expressed. nih.gov However, its presence has been detected in the aqueous humor of individuals with controlled type 2 diabetes, where its elevated levels may be linked to an increase in acetate (B1210297). nih.gov

The synthesis of Nδ-acetylornithine has been performed chemically for research purposes using L-ornithine monohydrochloride and 4-nitrophenyl acetate. nih.gov

L-Ornithine-L-Aspartate (LOLA) is a stable salt of two endogenous amino acids that readily dissociates upon administration. nih.gov It is utilized in mechanistic studies as a tool to enhance ammonia detoxification, primarily in the context of liver disease research. nih.govclinicaltrials.gov LOLA's mechanism of action is multimodal, providing substrates that stimulate the two primary pathways for ammonia removal: the urea cycle and glutamine synthesis. clinicaltrials.govresearchopenworld.com

Urea Cycle Stimulation : L-ornithine acts as a direct substrate for Ornithine Transcarbamylase (OTC) and an activator of carbamoyl phosphate synthetase (CPS1), key enzymes in the periportal hepatocytes that drive the urea cycle. nih.govclinicaltrials.gov

Glutamine Synthesis : Both L-ornithine and L-aspartate can be converted to glutamate (B1630785). researchopenworld.com Glutamate is the obligate substrate for glutamine synthetase, an enzyme found in perivenous hepatocytes, skeletal muscle, and the brain, which incorporates ammonia into glutamine. nih.govresearchopenworld.com

Beyond ammonia removal, mechanistic studies have revealed potential hepatoprotective effects of LOLA. These are thought to arise from the metabolic products of its constituent amino acids. jscimedcentral.com One proposed mechanism involves the synthesis of the antioxidant glutathione (B108866) (GSH) from glutamate. nih.govresearchopenworld.com Another involves the production of L-arginine from L-ornithine, which can lead to the synthesis of nitric oxide (NO), potentially improving hepatic microcirculation. nih.govnih.govjscimedcentral.com

Mechanistic TargetAction of LOLAResulting Effect
Urea Cycle Provides L-ornithine as a substrate for OTC and activator for CPS1. nih.govclinicaltrials.govEnhanced ammonia incorporation into urea. clinicaltrials.gov
Glutamine Synthesis Provides L-ornithine and L-aspartate, which are converted to glutamate. researchopenworld.comIncreased ammonia incorporation into glutamine. nih.gov
Antioxidant Defense Glutamate derived from LOLA is a precursor for glutathione (GSH). nih.govIncreased antioxidant capacity. researchopenworld.comjscimedcentral.com
Hepatic Microcirculation L-ornithine is a precursor for L-arginine, the substrate for nitric oxide (NO) synthesis. nih.govnih.govPotential improvement of blood flow in the liver. nih.govjscimedcentral.com

Researchers have synthesized various L-ornithine derivatives to serve as specific biochemical tools, often as enzyme inhibitors or as protected building blocks for peptide synthesis.

N-ω-chloroacetyl-L-ornithine (NCAO) : This compound is a synthetic, reversible competitive inhibitor of ornithine decarboxylase (ODC). nih.govtandfonline.com Studies have characterized its inhibitory constant (Ki) as 59 µM. tandfonline.com NCAO has been evaluated for its antiproliferative and cytotoxic effects against various human cancer cell lines, demonstrating selectivity for neoplastic cells over normal cells. nih.govresearchgate.net Its antiproliferative activity is attributed to ODC inhibition, an effect that can be reversed by the addition of putrescine, the product of the ODC-catalyzed reaction. nih.govtandfonline.com In-vivo studies in mouse models have also shown its antitumor activity against both solid and ascitic tumors. nih.gov

Cell LineEC50 (72h treatment)
HeLa15.8 µM nih.gov
MCF-717.5 µM nih.gov
HepG210.1 µM nih.gov
Ca Ski1.18 µM nih.gov
MDA-MB-23150.6 µM nih.gov

N2-((1,1-dimethylethoxy)carbonyl)-N5-(imino(((4-methylphenyl)sulfonyl)amino)methyl)-L-ornithine : This complex name describes a protected form of an arginine analogue derived from ornithine, more commonly known by synonyms such as Boc-Arg(Tos)-OH. In this derivative, the alpha-amino group (N2) is protected by a tert-butyloxycarbonyl (Boc) group, and the guanidino group on the side chain (N5) is protected by a tosyl (Tos) group. alfa-chemistry.comuni.lu Such compounds are not typically studied for their direct biochemical effects but are crucial reagents in synthetic organic chemistry, particularly in the solid-phase synthesis of peptides containing arginine residues. The protecting groups prevent unwanted side reactions during peptide chain elongation and are removed in a final deprotection step.

Exploration of L-Ornithine Analogues as Research Probes

Structural analogues of L-ornithine are invaluable as research probes, especially for inhibiting enzymes that use ornithine as a substrate.

Ornithine Decarboxylase (ODC) is the first and rate-limiting enzyme in the biosynthesis of polyamines in eukaryotes, converting ornithine to putrescine. orbustherapeutics.com Polyamines are essential for cell growth and division, and ODC is often overexpressed in cancer cells. aacrjournals.org

DFMO (α-difluoromethylornithine) , also known as Eflornithine, is a well-characterized analogue of ornithine that acts as an enzyme-activated, irreversible inhibitor of ODC. orbustherapeutics.comnih.gov Its mechanism-based action makes it a highly specific and potent tool for studying the effects of polyamine depletion. orbustherapeutics.com

Biochemical evaluation of DFMO has shown that both of its enantiomers, L-DFMO and D-DFMO, are capable of irreversibly inactivating human ODC in a time- and concentration-dependent manner. nih.gov While the enzyme is highly stereospecific for its natural substrate L-ornithine, both DFMO enantiomers form enzyme-inhibitor complexes and suppress ODC activity. nih.gov However, kinetic studies have revealed differences in their binding affinity. nih.govmedchemexpress.com

InhibitorK D (µM)K inact (min -1 )
L-DFMO1.3 ± 0.3 medchemexpress.com0.15 ± 0.03 medchemexpress.com
D-DFMO28.3 ± 3.4 medchemexpress.com0.25 ± 0.03 nih.gov
D/L-DFMO (racemic)2.2 ± 0.4 medchemexpress.com0.15 ± 0.03 nih.gov

K D = inhibitor dissociation constant; K inact = inhibitor inactivation constant

The probability of forming the initial enzyme-inhibitor complex is about 20 times greater for L-DFMO compared to D-DFMO. nih.gov Despite this, both enantiomers effectively decrease cellular polyamine levels. nih.govmedchemexpress.com Research using DFMO has been pivotal in establishing the role of polyamines in cancer progression, and it has been investigated as a chemopreventive agent in various cancer models, including pancreatic cancer. aacrjournals.orgnih.gov

Non-Metabolizable Ornithine Analogues

To investigate the specific pathways and enzymatic activities involving L-ornithine, researchers often employ non-metabolizable analogues. These are structurally similar compounds that can interact with enzymes or transporters but are not degraded or converted into downstream products. This allows for the isolation and study of specific biological processes without the confounding effects of subsequent metabolic reactions.

One area of focus has been the development of analogues to inhibit ornithine decarboxylase (ODC), a key enzyme in polyamine biosynthesis. nih.gov By synthesizing and testing various structural analogues of ornithine, researchers have been able to probe the structural requirements for binding to the active site of ODC. nih.gov For instance, (+)-alpha-methylornithine was identified as a potent reversible inhibitor of ODC. nih.gov The study of such analogues helps in delineating the topography of the enzyme's active site and in designing more specific and effective inhibitors. nih.govresearchgate.net

Analogue Enzyme Target Effect Research Application
(+)-alpha-MethylornithineOrnithine Decarboxylase (ODC)Reversible InhibitionDelineating the structural requirements of the ODC active site. nih.gov
(R)-N delta-(N'-sulfodiaminophosphinyl)-L-ornithineOrnithine TranscarbamylaseTransition State Analogue InhibitionStudying the mechanism of ornithine transcarbamylase. drugbank.com

Synergistic and Antagonistic Interactions with Other Metabolites

The metabolic pathways involving L-ornithine are intricately connected with those of other amino acids and signaling molecules. Understanding these interactions is key to comprehending the regulation of nitrogen metabolism and other cellular processes.

L-ornithine is a central intermediate in the urea cycle, where it is produced from L-arginine by the action of the enzyme arginase. wikipedia.org It then reacts with carbamoyl phosphate to form L-citrulline, which is subsequently converted back to arginine. wikipedia.org This cyclical process is essential for the detoxification of ammonia in the liver.

Research in various organisms, including the bacterium Bacillus subtilis, has highlighted the central role of ornithine in the utilization of arginine and citrulline. nih.gov In these pathways, both arginine and citrulline are first converted to ornithine, which then acts as a molecular inducer for the transcription of genes involved in their degradation. nih.gov

In mammals, dietary and plasma arginine are major precursors for the synthesis of citrulline, a process in which ornithine is a key intermediate. nih.gov The interconversion of these amino acids is crucial for maintaining systemic arginine availability, which is important for processes such as nitric oxide synthesis. nih.govyoutube.comyoutube.com While oral arginine supplementation can be limited by its metabolism in the liver, citrulline supplementation can effectively increase plasma arginine levels as it is converted to arginine in the kidneys. youtube.com

Metabolite Relationship with L-Ornithine Key Enzyme(s) Metabolic Pathway
L-ArgininePrecursor and productArginase, Ornithine TranscarbamylaseUrea Cycle, Arginine Degradation wikipedia.orgnih.gov
L-CitrullineProductOrnithine TranscarbamylaseUrea Cycle, Citrulline Synthesis wikipedia.orgnih.gov

L-ornithine is involved in cellular signaling, particularly in pathways that sense amino acid availability. In human proximal tubular cells, L-ornithine can activate the calcium-sensing receptor (CaSR), a G-protein coupled receptor. nih.gov This activation triggers downstream signaling cascades, including an increase in intracellular calcium, which can have protective effects against oxidative stress-induced apoptosis. nih.gov This suggests that L-ornithine, in addition to its metabolic roles, can act as a signaling molecule, modulating cellular responses based on nutrient availability. nih.gov

Furthermore, studies in plants have shown that ornithine levels can regulate the biosynthesis of polyamines and also influence the pathways for the synthesis of other amino acids derived from glutamate, such as arginine and proline. nih.gov This indicates that ornithine can act as a key regulatory molecule in a broader network of amino acid metabolism. nih.gov

L-ornithine, like other small molecules, can interact with proteins in the bloodstream, which can affect its transport and bioavailability. Bovine serum albumin (BSA) is often used as a model protein to study these interactions due to its structural similarity to human serum albumin (HSA). nih.gov

Spectroscopic studies have shown that L-ornithine can bind to BSA, leading to the formation of a stable complex. researchgate.net This interaction involves the quenching of the intrinsic fluorescence of BSA, indicating that L-ornithine binds near the tryptophan residues of the protein. researchgate.netmdpi.com Molecular docking studies suggest that L-ornithine binds within a specific subdomain of BSA. researchgate.net The binding of L-ornithine can also induce conformational changes in the secondary structure of BSA, as indicated by a decrease in the α-helix content. researchgate.net Understanding these protein-ligand interactions is important for elucidating the pharmacokinetic properties of L-ornithine. researchgate.netnih.gov

Parameter Finding Method
BindingL-ornithine forms a stable complex with BSA. researchgate.netFluorescence Spectroscopy, UV-Visible Spectroscopy researchgate.net
Binding SiteL-ornithine binds within subdomain II of BSA. researchgate.netMolecular Docking researchgate.net
Conformational ChangeDecrease in α-helix content of BSA upon binding. researchgate.netCircular Dichroism, FTIR Spectroscopy researchgate.net
Quenching MechanismStatic quenching of BSA's intrinsic fluorescence. researchgate.netFluorescence Spectroscopy researchgate.net

Computational and Theoretical Studies of L Ornithine Acetate

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations allow for the study of the movement and interactions of L-ornithine over time, providing a virtual microscope to observe its conformational flexibility and its binding with biological macromolecules.

Conformational Analysis of L-Ornithine

Molecular dynamics (MD) simulations are employed to explore the conformational landscape of L-ornithine. These simulations model the atoms and the forces between them, allowing the molecule's dynamic behavior to be observed over time. By analyzing the trajectory of these simulations, researchers can identify the most stable conformations (or shapes) of the molecule and the transitions between them.

A key method for describing these conformational changes is the analysis of dihedral angles along the molecule's carbon backbone and side chain. Unrestrained MD simulations have been used to study the ligand binding mechanism in the L-lysine, L-arginine, L-ornithine binding protein. This type of analysis reveals how the flexibility of L-ornithine allows it to adapt its shape to fit into the binding pocket of a protein. The results indicate that a single protein can achieve specificity for multiple ligands, like ornithine, by adopting slightly different closed conformations that accommodate the specific hydrogen bond interactions required for each ligand.

Ligand-Protein Docking Studies with Ornithine-Binding Enzymes (e.g., ODC, PvdA)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as L-ornithine) when bound to a second (a receptor, such as an enzyme) to form a stable complex. nih.gov These studies are crucial for understanding the molecular basis of enzyme-substrate recognition and for the design of enzyme inhibitors.

Ornithine Decarboxylase (ODC): Docking studies of L-ornithine with ODC models have been performed to understand the biosynthesis of putrescine. These simulations identify the key amino acid residues in the ODC active site that interact with L-ornithine, stabilizing it in the correct orientation for the decarboxylation reaction to occur. google.com The binding is characterized by a network of hydrogen bonds and electrostatic interactions.

L-ornithine-N5-monooxygenase (PvdA): PvdA is an enzyme in Pseudomonas aeruginosa involved in the biosynthesis of the siderophore pyoverdine. youtube.com Docking studies have been used in a drug repurposing context to find inhibitors of this enzyme. nih.gov In these studies, L-ornithine itself is docked to establish a baseline for binding energy and interaction patterns. The native substrate, L-ornithine, was found to have a binding energy of -4.9 kcal/mol with PvdA. youtube.com Computational screening of drugs structurally similar to L-ornithine identified potential inhibitors with significantly lower (more favorable) binding energies, such as N-2-succinyl ornithine (-12.8 kcal/mol). nih.gov These findings are further validated with molecular dynamics simulations to confirm the stability of the predicted ligand-protein complexes. nih.gov

The table below summarizes key findings from representative docking studies.

EnzymeOrganismLigandPredicted Binding Energy (kcal/mol)Key Interacting Residues (Examples)
Ornithine Decarboxylase (ODC)(Model System)L-OrnithineData not specified in reviewed abstractsActive site residues forming H-bonds
L-ornithine-N5-monooxygenase (PvdA)Pseudomonas aeruginosaL-Ornithine-4.9FAD-binding domain, Substrate-binding domain
L-ornithine-N5-monooxygenase (PvdA)Pseudomonas aeruginosaN-2-succinyl ornithine (Analogue)-12.8FAD-binding domain, Substrate-binding domain
Mitochondrial Ornithine Transporter-1 (ORC1)Homo sapiensL-OrnithineData not specified in reviewed abstractsResidues forming up to six H-bonds

Simulations of Ornithine Transport Through Membrane Channels

Molecular dynamics simulations are essential for understanding how L-ornithine is transported across cellular membranes by channel and transporter proteins. nih.gov These simulations can reveal the physical mechanisms of transport at an atomic level, which is not achievable by experimental methods alone. nih.gov

A significant focus of such studies has been the human mitochondrial ornithine transporter-1 (ORC1), also known as solute carrier family 25 member 15 (SLC25A15). nih.govdrugbank.com Mutations in this transporter cause the hyperornithinemia-hyperammonemia-homocitrullinuria (HHH) syndrome. nih.gov Since an experimental structure of ORC1 was not available, researchers have built computational 3D models based on the known structures of homologous mitochondrial carrier proteins. nih.gov

Using these models, MD simulations and docking studies were performed to investigate how L-ornithine binds and is transported. nih.gov The simulations revealed a likely binding pocket for L-ornithine, characterized by six significant hydrogen bonds between the transporter and the substrate. nih.gov Furthermore, by simulating the effects of known disease-causing mutations, researchers could classify how these mutations disrupt the transporter's function. The mutations were found to either alter regions of the protein, directly affect the substrate binding pocket and reduce affinity, or break critical salt bridge networks that stabilize the protein's structure. nih.gov

General MD simulations of membrane transporters involve embedding the protein model into a hydrated lipid bilayer, which mimics the cell membrane. youtube.com The system, including water molecules and ions to achieve neutrality, is then allowed to evolve over time (from nanoseconds to microseconds), governed by physical force fields. nih.govyoutube.com Analysis of these simulations can elucidate the conformational changes the transporter undergoes to move ornithine from one side of the membrane to the other. youtube.com

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are used to investigate the electronic properties of molecules and the energetic profiles of chemical reactions. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels. ossila.com

Electronic Structure Properties of L-Ornithine and its Ions

Quantum chemical calculations provide detailed information about the electronic structure of L-ornithine, which governs its reactivity. Key properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comnist.gov The HOMO is the outermost orbital containing electrons and represents the ability to donate electrons, while the LUMO is the innermost empty orbital and represents the ability to accept electrons. nist.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity and stability of a molecule. irjweb.com A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. DFT calculations have been systematically used to study the interaction of amino acids with other molecules and surfaces, where the HOMO-LUMO gap is a key descriptor. nih.gov For amino acids, the active sites for interactions often involve the amino and carboxyl groups. nih.gov

The table below outlines key electronic properties of L-ornithine that can be determined using quantum chemical methods.

PropertyDescriptionSignificance
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.Relates to the molecule's ability to donate an electron (nucleophilicity).
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.Relates to the molecule's ability to accept an electron (electrophilicity).
HOMO-LUMO GapThe energy difference between the LUMO and HOMO.Indicates chemical reactivity, kinetic stability, and the energy of the lowest possible electronic excitation. ossila.com
Dipole MomentA measure of the net molecular polarity.Influences intermolecular interactions and solubility.
Atomic ChargesDistribution of electron density among the atoms in the molecule.Helps identify reactive sites for electrostatic interactions.

Reaction Mechanism Studies of Ornithine-Related Enzymatic Reactions

Quantum chemical calculations are instrumental in elucidating the step-by-step mechanisms of enzyme-catalyzed reactions involving L-ornithine. By calculating the energies of reactants, transition states, and products, researchers can map out the entire reaction pathway and determine the rate-limiting steps.

Ornithine Decarboxylase (ODC): The reaction mechanism of ODC, which converts ornithine to putrescine, has been described computationally. The process begins with the formation of a Schiff base between the enzyme's pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor and L-ornithine. This is followed by decarboxylation, which leads to a quinoid intermediate. Subsequent rearrangement and hydrolysis release the product, putrescine. rsc.org

Ornithine Transcarbamoylase (OTC): The mechanism for the formation of citrulline from ornithine and carbamoyl (B1232498) phosphate, catalyzed by OTC, has also been studied. The reaction is initiated by a nucleophilic attack of the δ-amino group of ornithine on the carbonyl carbon of carbamoyl phosphate. nih.gov This forms a tetrahedral intermediate, which then collapses to release citrulline and inorganic phosphate. nih.gov

Non-enzymatic Lactamization: Quantum chemical calculations have also been applied to study the non-enzymatic reactions of ornithine. One such study investigated the irreversible lactamization that occurs when ornithine is part of a peptide chain. The calculations, using a model compound, estimated the activation barriers for this cyclization reaction to be between 76.6 and 82.4 kJ/mol when catalyzed by bicarbonate ions. This relatively low barrier explains why the reaction can proceed readily without an enzyme. nih.gov

The study of L-ornithine, a non-proteinogenic amino acid central to many metabolic processes, has been significantly advanced through the use of computational and theoretical biology. frontiersin.orgyeastgenome.orgjax.org These approaches allow for a system-level understanding of how ornithine metabolic pathways are structured, regulated, and interact with the broader metabolic network of an organism. nih.gov By creating mathematical models based on genomic and biochemical data, researchers can simulate metabolic behaviors and predict the outcomes of genetic or environmental changes. wikipedia.org

Flux Balance Analysis of Ornithine Metabolic Pathways

Flux Balance Analysis (FBA) is a computational method used to predict the flow of metabolites through a metabolic network at a steady state. nih.gov It is a powerful tool for metabolic engineering, enabling the prediction of growth rates and the production rates of specific metabolites, such as L-ornithine. frontiersin.orgnih.gov The core of FBA involves a stoichiometric matrix that represents all known metabolic reactions in an organism. nih.gov By applying constraints, such as nutrient availability, and defining an objective function, like the maximization of biomass or a specific product, FBA can calculate the optimal distribution of metabolic fluxes. wikipedia.orgnih.gov

In the context of L-ornithine, FBA has been applied to understand and engineer its production in various microorganisms. For instance, in Bacillus amyloliquefaciens, which has a highly efficient tricarboxylic acid (TCA) cycle and glutamate (B1630785) synthesis ability, metabolic engineering strategies guided by flux analysis have been employed. nih.gov These strategies aim to channel metabolic flux from central carbon metabolism towards the synthesis of glutamate derivatives like L-ornithine. nih.gov Similarly, in Corynebacterium glutamicum, FBA helps in identifying key enzymes and pathways that are limiting factors for L-ornithine production, such as the glycolytic pathway and the TCA cycle which provide the necessary carbon skeletons. frontiersin.org By modulating the expression of genes identified through FBA, such as those in the glycolytic pathway or those that divert precursors away from competing pathways, the metabolic flux can be redirected to enhance the yield of L-ornithine. frontiersin.org

Detailed research findings from FBA-related studies include:

Identifying Limiting Factors: FBA can pinpoint reactions that constrain the maximum possible production of L-ornithine. For example, the availability of precursors from the pentose (B10789219) phosphate pathway and the TCA cycle is often a limiting factor. frontiersin.org

Predicting Gene Knockout Effects: The method can simulate the effect of deleting specific genes to improve production. For example, knocking out genes of competing pathways, such as the one leading to proline biosynthesis from a shared precursor, has been shown to increase L-ornithine titers in engineered B. amyloliquefaciens. nih.gov

Optimizing Cofactor Availability: The production of L-ornithine is dependent on cofactors like NADPH. FBA models can be used to identify genetic modifications that increase the intracellular availability of such cofactors, thereby boosting product synthesis. frontiersin.org

Table 1: Key Research Findings from Flux Balance Analysis of Ornithine-Related Pathways
OrganismKey Strategy Guided by FBAObserved OutcomeReference
Corynebacterium glutamicumModulating expression of glycolytic pathway enzymes (e.g., pgi, pfkA, gap, pyk)Increased metabolic flux from central pathways to L-ornithine synthesis frontiersin.org
Bacillus amyloliquefaciensKnockout of proB gene (competing pathway for proline synthesis)Significant increase in L-ornithine titer nih.gov
Corynebacterium glutamicumDeletion of gluconate kinase geneIncreased intracellular NADPH concentration by 51.8%, enhancing L-ornithine production frontiersin.org
Corynebacterium glutamicumAttenuation of odhA expression (TCA cycle)Reduced metabolic flux in the TCA cycle to provide more glutamate for L-ornithine biosynthesis frontiersin.org

Reconstruction of L-Ornithine Metabolic Networks

The reconstruction of genome-scale metabolic networks (GEMs) is a fundamental step in systems biology that involves cataloging all known metabolic reactions in an organism based on its annotated genome and biochemical data. nih.govnih.gov This process creates a structured knowledge base that can be converted into a mathematical model for computational analysis. wikipedia.orgnih.gov For L-ornithine, network reconstruction efforts have been crucial in mapping its biosynthesis and degradation pathways and its connections to central metabolism, particularly the urea (B33335) cycle and amino acid metabolism. yeastgenome.orgjax.org

The process of reconstructing an L-ornithine metabolic network typically begins with an automated draft generated from the organism's annotated genome using platforms like KBase or Pathway Tools. nih.govnih.gov This draft is then manually curated by filling gaps and correcting pathways using information from biochemical databases (like KEGG and BioCyc) and experimental literature. nih.govnih.gov

Key pathways involving ornithine that are typically included in these reconstructions are:

The Urea Cycle: Ornithine is a key intermediate in the urea cycle, where it is converted to citrulline by ornithine transcarbamylase. nih.gov Reconstructions map the enzymes and transporters involved, including the mitochondrial ornithine carriers. nih.govnih.gov

Arginine Biosynthesis and Degradation: Ornithine is a direct precursor for arginine synthesis and a product of its degradation by arginase. yeastgenome.org

Glutamate Metabolism: Ornithine metabolism is closely linked to glutamate, which can be converted to ornithine via several enzymatic steps. nih.gov

Proline and Polyamine Synthesis: Ornithine serves as a branch-point metabolite, acting as a precursor for the synthesis of proline and polyamines. researchgate.net

Table 2: Key Enzymes in Reconstructed L-Ornithine Metabolic Networks
EnzymeEC NumberReaction CatalyzedMetabolic PathwayReference
Ornithine Transcarbamylase (OTC)2.1.3.3Carbamoyl phosphate + L-ornithine → L-citrulline + phosphateUrea Cycle, Arginine Biosynthesis nih.gov
Arginase3.5.3.1L-arginine + H₂O → L-ornithine + ureaUrea Cycle, Arginine Degradation nih.gov
Ornithine-δ-aminotransferase (OAT)2.6.1.13L-ornithine + 2-oxoglutarate ↔ L-glutamate 5-semialdehyde + L-glutamateArginine and Proline Metabolism nih.gov
N-acetylglutamate kinase (NAGK)2.7.2.8ATP + N-acetyl-L-glutamate → ADP + N-acetyl-L-glutamyl 5-phosphateArginine Biosynthesis frontiersin.org
Ornithine Decarboxylase (ODC)4.1.1.17L-ornithine → Putrescine + CO₂Polyamine Biosynthesis researchgate.net

Sensitivity Analysis in Ornithine-Related Biological Systems

Sensitivity analysis is a computational technique used to determine how the uncertainty in the output of a mathematical model can be attributed to different sources of uncertainty in its inputs. In the context of metabolic models, it helps to identify which parameters, such as enzyme concentrations or kinetic constants, have the most significant impact on metabolic fluxes or metabolite concentrations. researchgate.net This is crucial for understanding the control and regulation of pathways like the ornithine cycle.

One form of sensitivity analysis applicable to FBA is shadow price analysis. The shadow price of a metabolite indicates how much the objective function (e.g., biomass production) would change if the availability of that metabolite were to be increased by one unit. A negative shadow price signifies that the metabolite is limiting the objective function. researchgate.net

A study on Clostridioides difficile used shadow pricing to analyze reactions in arginine and ornithine metabolism. researchgate.net By setting the flux through specific ornithine-related reactions as the objective function, they identified which intracellular metabolites were most sensitive in controlling that flux. researchgate.net For example, the analysis revealed that increasing the availability of certain metabolites could significantly increase or decrease the flux through ornithine metabolic reactions. researchgate.net

Key findings from sensitivity analyses of ornithine metabolism include:

Identification of Limiting Metabolites: Shadow price analysis can identify specific metabolites whose availability limits flux through ornithine pathways. researchgate.net

Understanding Regulatory Control: Computer simulations of the urea cycle have shown that models incorporating mitochondrial transport systems for ornithine and the regulation of key enzymes provide a better fit with experimental data from human patients with enzyme deficiencies. nih.gov This demonstrates the sensitivity of the cycle's output to these specific components.

Evaluating Pathway Interdependence: Studies in Arabidopsis involving the overexpression of mouse ornithine decarboxylase revealed that perturbations in ornithine metabolism have far-reaching effects, altering the levels of numerous other amino acids. oup.com This indicates a high sensitivity and regulatory role of ornithine in the broader network of amino acid metabolism. oup.com

Table 3: Example of Sensitivity (Shadow Price) Analysis for an Ornithine-Related Reaction
Objective Function (Reaction)Metabolite TypeNumber of MetabolitesEffect on Objective FluxReference
Arginine and ornithine interconversionIncrease294Increased availability leads to increased flux researchgate.net
Decrease1Increased availability leads to decreased flux (limiting metabolite)
Variable5Effect varies depending on the specific model context

This table is based on data from a shadow pricing analysis where the flux through the specified reaction was maximized. The numbers represent how many metabolites in the model fall into each category of sensitivity. researchgate.net

Advanced Topics and Future Research Directions for Acetic Acid, 2s 2,5 Diaminopentanoic Acid

Emerging Roles of L-Ornithine in Unconventional Biological Systems

Beyond its canonical role in the mammalian urea (B33335) cycle, L-ornithine is a central metabolic intermediate in a wide array of organisms, exhibiting diverse and sometimes unconventional functions. Research into these non-classical roles is expanding our understanding of microbial metabolism, symbiotic relationships, and the evolutionary diversification of amino acid pathways.

In certain bacteria, such as Bacillus subtilis, L-ornithine is not just an intermediate but also a key signaling molecule. It acts as the molecular effector for the transcriptional activator RocR, which controls the expression of genes responsible for the degradation of arginine, citrulline, and ornithine itself. nih.gov This positions ornithine as the central hub in this degradative pathway, both as a common metabolic product and as the trigger for the pathway's activation. nih.gov

Studies on the evolution of polyamine biosynthesis have revealed the deep ancestral roots of ornithine-utilizing enzymes. The discovery of ancestral L-ornithine decarboxylases (ODCs) highlights a parallel, pseudoconvergent evolution of this pathway. nih.gov Interestingly, a correlation has been noted between the presence of these ancestral ODCs and ornithine/arginine auxotrophy, suggesting a link to symbiotic dependencies where organisms rely on exogenous ornithine produced by others. nih.gov

Furthermore, recent findings have identified the mitochondrial enzyme ornithine transcarbamylase (OTC) in specific neurons, pointing to a potential, previously unappreciated role for ornithine in modulating brain functions and neuronal metabolism. mdpi.com Ornithine's ability to enter mitochondria makes it a compound of interest for potentiating mitochondrial activity, which is crucial for neuronal health. mdpi.com

These examples underscore a shift from viewing ornithine solely as a component of nitrogen disposal to recognizing it as a versatile molecule with regulatory and specialized metabolic functions in a variety of biological systems.

Development of Novel Research Tools and Probes Based on Ornithine Chemistry

The unique chemical structure of L-ornithine, featuring two primary amine groups and a carboxylic acid, makes it a versatile scaffold for the development of novel research tools and chemical probes. These tools are instrumental in studying cellular processes, identifying enzyme inhibitors, and enhancing cell culture techniques.

One significant application is the use of poly-L-ornithine, a synthetic polymer of ornithine, as a coating agent in cell culture. sigmaaldrich.com Its positive charge enhances the attachment of cells, particularly neuronal cell lines, to culture surfaces, and it can also facilitate the uptake of DNA into cells. sigmaaldrich.com

In the realm of enzyme analysis, ornithine chemistry is being leveraged to create novel assays. For instance, a ninhydrin-based assay was developed to identify inhibitors of Nα-acetyl-L-ornithine deacetylase (ArgE), an enzyme crucial for arginine biosynthesis in bacteria. frontiersin.org This was achieved by synthesizing a modified substrate, N⁵,N⁵-dimethyl-Nα-acetyl-L-ornithine, which upon enzymatic cleavage, produces a product detectable by ninhydrin (B49086). frontiersin.org This approach allows for high-throughput screening of potential inhibitors.

Furthermore, ornithine and its derivatives are used as substrates to probe enzyme mechanisms. For example, to study the biosynthesis of the siderophore vicibactin, N⁵-hydroxy-N⁵-((R)-3-hydroxybutyryl)-L-ornithine was synthesized and used in deuterium (B1214612) incorporation experiments to investigate the mechanism of the enzyme VbsL. nih.gov Derivatization of ornithine is also a common technique to enable its detection in complex biological samples, such as using 9-fluorenylmethyl chloroformate (Fmoc-Cl) for UV detection or other modifications for analysis by gas chromatography-mass spectrometry (GC-MS). creative-proteomics.comnih.gov

These examples highlight how the fundamental chemistry of ornithine is being creatively applied to generate sophisticated tools for biological research, from basic cell culture to detailed enzymatic studies.

Integration of Multi-Omics Data for Comprehensive Ornithine Metabolism Understanding

To fully comprehend the complex role of L-ornithine in cellular physiology and disease, researchers are increasingly turning to multi-omics approaches. By integrating data from genomics, transcriptomics, proteomics, and metabolomics, a more holistic picture of ornithine's metabolic network and its regulatory mechanisms can be constructed. nih.govmdpi.comresearchgate.net This systems-level view is crucial for dissecting the intricate interplay between genes, proteins, and metabolites that govern ornithine-related pathways. nih.gov

A prime example of this approach is the investigation of acquired drug resistance in cancer. A study using pancreatic cancer cells resistant to the drug erlotinib (B232) employed a multi-omics analysis combining metabolomics and transcriptomics. nih.govnih.gov The results revealed significant alterations in metabolic pathways involving polyamines, which are synthesized from ornithine. nih.govnih.gov The integration of these two datasets was key to identifying the enzyme ornithine decarboxylase (ODC) and its product, putrescine, as major contributors to the development of drug resistance. nih.gov This finding would have been difficult to achieve by analyzing either the transcriptome or the metabolome in isolation.

The general workflow for such an integrative analysis involves several steps:

Data Acquisition: Profiling of different molecular layers (e.g., RNA for transcriptomics, metabolites for metabolomics) from the biological samples of interest. mdpi.com

Individual Omics Analysis: Identifying differentially expressed genes or significantly altered metabolites between different conditions (e.g., drug-sensitive vs. drug-resistant cells). nih.govnih.gov

Data Integration: Combining the datasets using computational and statistical methods. This can involve correlation analyses, pathway mapping, or network-based approaches to find connections between the different omics layers. nih.govyoutube.com

Biological Interpretation: Formulating hypotheses based on the integrated data, such as identifying key enzymes or pathways that are dysregulated at multiple levels. mdpi.comnih.gov

Table 1: Example of Multi-Omics Findings in Erlotinib-Resistant Pancreatic Cancer Cells

Omics LayerAnalytical ApproachKey Finding Related to Ornithine MetabolismReference
MetabolomicsUntargeted and targeted mass spectrometrySignificant dysregulation of the polyamine metabolic pathway, with notable changes in putrescine levels. nih.govnih.gov
TranscriptomicsRNA sequencingIdentified ornithine decarboxylase (ODC), the enzyme that converts ornithine to putrescine, as being significantly upregulated. nih.govnih.gov
Integrated AnalysisCombined analysis of metabolome and transcriptomeEstablished a direct link between the upregulation of the ODC gene and the observed increase in polyamine metabolites, identifying this axis as a key mechanism of erlotinib resistance. nih.gov

This integrated approach provides a much deeper understanding than single-omics studies, enabling the identification of critical regulatory nodes and potential therapeutic targets within the complex network of ornithine metabolism. nih.gov

Exploration of L-Ornithine in Synthetic Biology and Advanced Bioproduction Systems

L-ornithine is a valuable building block in the fields of synthetic biology and metabolic engineering. nih.gov As a precursor to numerous commercially important compounds, including other amino acids and polyamines, there is significant interest in developing microbial cell factories for the high-level production of ornithine. researchgate.netnih.gov Furthermore, ornithine itself is being incorporated into novel biosynthetic pathways to create advanced bioproducts. nih.gov

The bacterium Corynebacterium glutamicum is a favored host for L-ornithine production. nih.govnih.gov Various metabolic engineering strategies have been employed to enhance its production titers, transforming the microorganism into an efficient cellular factory. researchgate.net These strategies often involve a multi-faceted approach to rewire the cell's metabolism.

**Table 2: Metabolic Engineering Strategies for Enhanced L-Ornithine Production in *C. glutamicum***

StrategyDescriptionTarget Genes/PathwaysReference
Blocking Competing PathwaysInactivating or attenuating pathways that consume ornithine or its precursors, thereby redirecting metabolic flux towards ornithine accumulation.Pathways for L-arginine and L-citrulline synthesis (e.g., attenuating argF). researchgate.net
Increasing Precursor SupplyOverexpressing genes involved in the synthesis of glutamate (B1630785), the primary precursor for ornithine biosynthesis.Glutamate dehydrogenase (gdh). nih.gov
Releasing Feedback InhibitionEngineering key enzymes to be resistant to inhibition by downstream products like L-arginine.N-acetylglutamate kinase (argB). nih.gov
Enhancing Cofactor SupplyModulating central metabolic pathways to increase the availability of essential cofactors like NADPH.Pentose (B10789219) phosphate (B84403) pathway. researchgate.net
Improving TransportOverexpressing exporter proteins to facilitate the secretion of L-ornithine out of the cell, preventing intracellular accumulation and feedback inhibition.Ornithine transporters. nih.gov

Beyond its own production, ornithine is being used as a noncanonical amino acid in advanced bioproduction systems. A recent study demonstrated a novel approach to generate variants of the therapeutic peptide semaglutide. nih.gov In this system, the noncanonical amino acid ornithine was strategically incorporated at a specific position in the peptide sequence using a microbial modification enzyme in vivo. nih.gov This modification helped to protect the peptide from enzymatic degradation, showcasing how ornithine can be used in synthetic biology to engineer biomolecules with enhanced properties. nih.gov The convergence of synthetic biology with AI and automation is accelerating the design and creation of such novel biological systems and molecules. youtube.com

Computational Prediction of Novel Ornithine Interactions and Functions

Computational, or in silico, methods are becoming indispensable for navigating the vast complexity of biological systems and for predicting novel molecular interactions. nih.gov For a small molecule like L-ornithine, these approaches can be used to hypothesize new functions by identifying previously unknown protein partners, such as enzymes that might metabolize it or receptors that might bind it. nih.gov This predictive power helps to guide and prioritize experimental research.

The prediction of interactions between a small molecule (ligand) like ornithine and proteins relies on various computational strategies:

Structure-Based Methods: If the 3D structure of a potential protein target is known, docking simulations can be performed. These methods computationally place the ornithine molecule into the binding pocket of the protein and calculate a score based on how well it fits and the physicochemical complementarity. nih.gov

Sequence-Based Methods: In the absence of a known structure, predictions can be made based on protein sequence. Methods like phylogenetic profiling look for co-evolutionary patterns between proteins and the presence of metabolic pathways across different species. nih.gov

Machine Learning and Deep Learning: Modern approaches use machine learning models, including deep learning, trained on large datasets of known protein-ligand interactions. nih.govbiorxiv.org These models can learn complex patterns from sequence and structural data to predict the likelihood of an interaction for new, uncharacterized proteins. biorxiv.org For instance, deep learning models like AlphaFold2 can predict protein structures with high accuracy, which can then be used for docking studies. biorxiv.org

The goal of these computational efforts is to generate a list of high-confidence candidate proteins that may interact with ornithine. These predictions can then be validated experimentally. For example, a review on ornithine's role in metabolic diseases highlights the need to fully unravel its multi-faceted roles and suggests that understanding the structural features of ornithine-interacting proteins is key to developing new therapeutic strategies. nih.gov Computational predictions are a powerful starting point for identifying these interacting proteins. While a wealth of data exists for protein-protein interactions, the systematic mapping of protein-metabolite interactions is an area of active development, and computational tools are crucial for filling this knowledge gap. nih.gov

Q & A

Q. How can the stereochemical purity of (2S)-2,5-diaminopentanoic acid (L-ornithine) be validated in synthetic preparations?

Methodological Answer:

  • Chiral HPLC : Use a chiral stationary phase (e.g., cyclodextrin-based columns) with UV detection to separate enantiomers. Retention times for L-ornithine (CAS 70-26-8) and its D-isomer should be compared against certified standards .
  • X-ray Crystallography : Confirm absolute configuration by analyzing single-crystal structures, particularly for novel derivatives synthesized via methods like DEPC coupling .

Q. What is the metabolic role of L-ornithine in biological systems?

Methodological Answer:

  • Urea Cycle : L-Ornithine is a key intermediate, synthesized via arginase-mediated hydrolysis of L-arginine. Quantify its levels in liver tissue using LC-MS/MS with isotope-labeled internal standards (e.g., ¹⁵N-ornithine) .
  • Polyamine Biosynthesis : Monitor conversion to putrescine via ornithine decarboxylase (ODC) using enzymatic assays coupled with fluorometric detection of CO₂ release .

Q. How can L-ornithine be synthesized in vitro for experimental use?

Methodological Answer:

  • Microbial Fermentation : Optimize growth media for Corynebacterium glutamicum strains, using glucose as a carbon source and ammonium sulfate as a nitrogen source. Monitor yield via HPLC .
  • Enzymatic Hydrolysis : Treat L-arginine with arginase (pH 9.5, 37°C) and validate product purity via NMR (¹H and ¹³C) to distinguish ornithine from residual arginine .

Advanced Research Questions

Q. How can synthetic yields of L-ornithine derivatives be improved in DEPC coupling reactions?

Methodological Answer:

  • Side Reaction Mitigation : For derivatives like 2,3-diaminopropanoic acid, avoid imidazolidin-2-one formation by conducting reactions at lower temperatures (0–4°C) and using excess DEPC reagent .
  • Protection Strategies : Use N-Boc protection for the δ-amine group to prevent unwanted cyclization. Deprotect with trifluoroacetic acid (TFA) and confirm completeness via FT-IR (loss of Boc carbonyl peak at ~1750 cm⁻¹) .

Q. How to resolve discrepancies in mass spectrometry data for diamino acids like L-ornithine?

Methodological Answer:

  • Secondary Reaction Analysis : For ESI-MS/MS, use ¹⁵N-labeled analogs to track NH₃ or H₂O loss. Assign precursor ions based on isotopic patterns (e.g., 13% α-NH₃ loss in 2,5-diaminopentanoic acid) .
  • Quantitative Corrections : Apply ion abundance normalization to account for CO loss (~9% of total ions) and validate with stable isotope dilution assays .

Q. What experimental controls are critical when studying L-ornithine’s role in ammonia excretion?

Methodological Answer:

  • Animal Models : Use arginase-knockout mice to isolate ornithine-specific effects. Measure blood ammonia via enzymatic kits (e.g., glutamate dehydrogenase-based assays) pre- and post-ornithine administration .
  • Cell Culture : Supplement media with L-ornithine hydrochloride (CAS 3184-13-2) at 1–10 mM and quantify urea via colorimetric diacetyl monoxime assays .

Data Contradiction and Validation

Q. How to address conflicting CAS registry numbers for L-ornithine derivatives?

Methodological Answer:

  • Compound Verification :

    Form CAS Number Key References
    Free base (L-ornithine)70-26-8
    Monohydrochloride3184-13-2
    • Confirm salt form via elemental analysis (e.g., chloride content by ion chromatography) and melting point (233°C for hydrochloride vs. 244°C for free base) .

Q. Why do enzymatic assays for ornithine decarboxylase (ODC) show variability in activity?

Methodological Answer:

  • Inhibitor Interference : Test for endogenous inhibitors (e.g., antizyme) using immunodepletion. Pre-treat lysates with anti-antizyme antibodies .
  • Substrate Stability : Prepare L-ornithine solutions fresh in PBS (pH 7.4) to prevent oxidation. Monitor degradation via reverse-phase HPLC .

Analytical Method Development

Q. How to quantify L-ornithine in complex biological matrices?

Methodological Answer:

  • LC-MS/MS Protocol :
    • Extraction : Use methanol:water (80:20) with 0.1% formic acid.
    • Column : HILIC (e.g., BEH Amide) for polar retention.
    • Detection : MRM transition m/z 133 → 70 (quantifier) and 133 → 84 (qualifier) .
  • Validation : Spike recovery tests (90–110%) and linearity (R² > 0.99) over 1–100 μM range .

Q. What advanced techniques can characterize L-ornithine-protein interactions?

Methodological Answer:

  • ITC (Isothermal Titration Calorimetry) : Measure binding affinity (Kd) between ornithine and arginase. Use 20 mM Tris-HCl (pH 8.5) and 1 mM MnCl₂ to stabilize the enzyme .
  • Molecular Dynamics Simulations : Model ornithine binding to ODC using AMBER force fields. Validate with mutagenesis (e.g., C360A mutant to disrupt active site) .

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